ML338
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H12ClN5OS |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN5OS/c18-13-8-6-12(7-9-13)16-20-21-17(24-16)25-11-14-10-23(22-19-14)15-4-2-1-3-5-15/h1-10H,11H2 |
InChI Key |
GMRWWIAYZWSOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
ML338: A Probe into the Dormant World of Mycobacterium tuberculosis
An In-depth Technical Guide on the Mechanism of Action of ML338
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule probe that has garnered significant interest in the tuberculosis research community for its selective bactericidal activity against non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It is designed to furnish researchers, scientists, and drug development professionals with a detailed resource on this promising anti-tubercular agent. The guide summarizes all available quantitative data, outlines key experimental protocols for the study of such compounds, and presents visualizations of experimental workflows for target identification, a critical step in elucidating the precise mechanism of action, which to date has not been fully characterized in published literature.
Introduction
The global health challenge posed by tuberculosis is exacerbated by the pathogen's ability to enter a dormant, non-replicating state, rendering it tolerant to many conventional antibiotics. This persistence is a major obstacle to effective treatment and contributes to the long duration of therapy. This compound emerged from a high-throughput screening campaign as a unique chemical entity that selectively targets these non-replicating Mtb bacilli.[1] Its discovery provides a valuable tool to probe the unique physiology of dormant mycobacteria and to uncover novel therapeutic targets essential for their survival.
Quantitative Data Summary
The biological activity of this compound has been quantified in several key assays. The data highlights its potent and selective action against non-replicating Mtb.
| Parameter | Value | Assay Conditions | Reference |
| IC90 | 1 µM | Non-replicating Mtb (CFU-based assay) | [2] |
| IC99 | 4 µM | Non-replicating Mtb (CFU-based assay) | [2] |
| IC90 | 62 µM | Replicating Mtb (CFU-based assay) | [2] |
| IC99 | 62 µM | Replicating Mtb (CFU-based assay) | [2] |
| Macrophage Toxicity | No toxicity up to 50 µM | J774 macrophage cell line | [1] |
Mechanism of Action
As of the latest available research, the precise molecular target and the downstream signaling pathways affected by this compound in M. tuberculosis have not been definitively identified. This compound was developed as a probe to facilitate the discovery of essential functions and vulnerabilities in nutrient-deprived, non-replicating Mtb.[1] The absence of a known target means that a specific signaling pathway cannot be depicted. However, the following sections outline the standard experimental workflows used in the field to elucidate the mechanism of action for novel anti-mycobacterial compounds.
Experimental Protocols for Target Identification
The following are detailed methodologies for key experiments that are typically employed to determine the mechanism of action of a novel compound like this compound.
Generation of Resistant Mutants and Whole-Genome Sequencing
This is a powerful forward genetics approach to identify the molecular target of a drug.
-
Culturing Mtb: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.5% bovine serum albumin, 0.2% dextrose, and 0.05% Tween 80 at 37°C.
-
Inducing Resistance: A large population of Mtb (e.g., 109 to 1010 CFU) is plated on Middlebrook 7H10 agar containing a concentration of this compound that is 5-10 times the minimum inhibitory concentration (MIC).
-
Isolation of Mutants: Colonies that grow on the drug-containing plates are isolated and re-streaked on fresh drug-containing agar to confirm resistance.
-
Genomic DNA Extraction: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain using a standard enzymatic lysis and phenol-chloroform extraction method.
-
Whole-Genome Sequencing: The extracted genomic DNA is subjected to next-generation sequencing.
-
Variant Analysis: The sequencing reads from the resistant mutants are aligned to the reference genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. The genes harboring these mutations are considered potential targets of the drug.
Affinity Chromatography-Mass Spectrometry
This biochemical approach aims to physically isolate the drug target from the Mtb proteome.
-
Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry).
-
Preparation of Mtb Lysate: M. tuberculosis is cultured to mid-log phase, harvested, and lysed by bead beating or sonication to release the cellular proteins.
-
Affinity Capture: The lysate is incubated with the this compound affinity probe. The probe-protein complexes are then captured on a resin (e.g., streptavidin-agarose for a biotinylated probe).
-
Washing and Elution: The resin is washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS). Proteins that are specifically pulled down by the this compound probe but not in control experiments are considered potential targets.
Activity-Based Protein Profiling (ABPP)
ABPP is a functional proteomic technique to identify enzyme targets based on their catalytic activity.
-
Probe Design: An activity-based probe is designed that mimics the structure of this compound but also contains a reactive group ("warhead") that covalently binds to the active site of the target enzyme and a reporter tag (e.g., a fluorophore or biotin).
-
Labeling of Mtb Proteome: The Mtb lysate or intact cells are treated with the activity-based probe.
-
Competitive Inhibition: In a parallel experiment, the proteome is pre-incubated with an excess of this compound before adding the probe. If this compound binds to the same target as the probe, it will block the probe's binding.
-
Analysis: The labeled proteins are visualized by in-gel fluorescence scanning or enriched via the reporter tag for mass spectrometry-based identification. Proteins that show a decrease in labeling in the presence of this compound are identified as its targets.
Visualizations
The following diagrams illustrate the conceptual workflows for identifying the mechanism of action of a novel anti-tubercular compound like this compound.
Caption: Workflow for Target Identification using Resistant Mutant Selection.
Caption: Workflow for Target Identification using Affinity Chromatography.
Conclusion
This compound remains a critical tool for understanding the biology of non-replicating Mycobacterium tuberculosis. Its selectivity for this persistent form of the bacillus makes it an invaluable probe for identifying novel drug targets that could lead to shorter and more effective tuberculosis therapies. While its precise mechanism of action is yet to be fully elucidated, the experimental strategies outlined in this guide provide a clear roadmap for future research in this area. The identification of this compound's molecular target will be a significant step forward in our ability to combat latent tuberculosis infection.
References
- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Activity-Based Protein Profiling Reveals That Cephalosporins Selectively Active on Non-replicating Mycobacterium tuberculosis Bind Multiple Protein Families and Spare Peptidoglycan Transpeptidases [frontiersin.org]
ML338: A Potent Inhibitor of Mycobacterium tuberculosis
A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of ML338, a novel small molecule inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This compound exhibits potent and selective activity against non-replicating M. tuberculosis, a key physiological state associated with latent tuberculosis infections. This whitepaper details the quantitative biological data, experimental protocols for its synthesis and characterization, and visual representations of its discovery workflow and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of tuberculosis drug discovery and infectious diseases.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. A major challenge in TB therapy is the bacterium's ability to enter a non-replicating, persistent state, rendering it less susceptible to conventional antibiotics that target processes active during replication. The discovery of novel agents that can effectively target these non-replicating bacilli is therefore a critical goal in the development of new and more effective TB treatment regimens. This compound has emerged as a promising small molecule probe with selective inhibitory activity against non-replicating M. tuberculosis.
Biological Activity of this compound
This compound has been characterized as a selective inhibitor of non-replicating M. tuberculosis. Its potency has been quantified through the determination of its inhibitory concentrations (IC90 and IC99) against both non-replicating and replicating forms of the bacterium. Furthermore, its cytotoxicity has been assessed in a mammalian cell line to determine its selectivity.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Non-replicating M. tuberculosis | Replicating M. tuberculosis |
| IC90 | 1 µM[1] | 62 µM[1] |
| IC99 | 4 µM[1] | 62 µM[1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Duration | Result |
| J774 Macrophage Cells | 48 hours | No toxicity observed up to 50 µM[1] |
Synthesis of this compound
The chemical synthesis of this compound has been reported by the NIH Molecular Libraries Program. The synthetic route is a multi-step process, which is detailed in the experimental protocol below.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is based on a published scheme from the NIH Molecular Libraries Program[2]. The following protocol is a representative procedure.
Materials and Methods:
-
Starting materials and reagents were obtained from commercial suppliers and used without further purification.
-
Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the final compound was achieved by column chromatography.
-
The structure and purity of the final product were confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Synthetic Scheme:
A detailed, step-by-step synthetic scheme would be presented here, based on the information from the "Scheme 1, Synthesis of the Probe this compound" document. This would include the chemical structures of reactants, intermediates, and the final product, along with the reaction conditions for each step (reagents, solvents, temperature, and reaction time).
(Note: As the full, detailed synthetic protocol from the NIH Probe Report is not available in the provided search snippets, a generalized description is provided. A complete whitepaper would require access to this specific document to provide the exact, step-by-step procedure.)
Visualizing the Drug Discovery and Development Process
To illustrate the logical flow of the discovery and initial characterization of this compound, the following diagrams are provided.
Caption: Workflow for the discovery and characterization of this compound.
Proposed Signaling Pathway and Mechanism of Action
While the precise molecular target and mechanism of action of this compound are still under investigation, its selective activity against non-replicating M. tuberculosis suggests that it may target a pathway that is essential for the survival of the bacilli in this persistent state. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This compound represents a significant advancement in the search for novel anti-tubercular agents. Its potent and selective activity against non-replicating M. tuberculosis makes it a valuable chemical probe for studying the biology of persistent TB infection and a promising starting point for the development of new therapeutics. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in in vivo models of tuberculosis.
References
ML338: A Technical Guide to its Application in Studying Nutrient-Starved Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, possesses the remarkable ability to enter a dormant, non-replicating state in response to environmental cues such as nutrient starvation. This physiological adaptation is a major contributor to the pathogen's persistence in the host and its tolerance to conventional antibiotics, necessitating prolonged treatment regimens. The small molecule probe, ML338, has emerged as a critical tool for investigating the biology of these persistent bacteria. This compound selectively targets and eliminates non-replicating M. tb under conditions of nutrient deprivation, a feature that distinguishes it from most currently available anti-tubercular agents.[1] This guide provides an in-depth overview of this compound, including its quantitative activity, detailed experimental protocols for its use, and a discussion of the key signaling pathways relevant to its context of action.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its potent and selective activity against non-replicating M. tb.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Compound | Target Organism State | Metric | Value (µM) | Selectivity (Replicating/Non-replicating) |
| This compound | Non-replicating | IC90 | 1 | >62-fold |
| This compound | Non-replicating | IC99 | 4 | >62-fold |
| This compound | Replicating | IC50 | >62.5 | - |
Table 2: Cytotoxicity of this compound
| Cell Line | Metric | Value (µM) |
| J774 Macrophage | No toxicity observed up to | 50 |
Experimental Protocols
This section details the methodologies for inducing a nutrient-starvation state in M. tb and for assessing the activity of this compound against these non-replicating bacteria.
Induction of Nutrient Starvation in M. tuberculosis
This protocol describes the generation of non-replicating, nutrient-starved M. tb for subsequent drug susceptibility testing.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)
-
Sterile conical tubes (50 mL)
-
Spectrophotometer
Procedure:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.
-
Discard the supernatant and wash the bacterial pellet twice with an equal volume of PBST.
-
Resuspend the final pellet in PBST to the original culture volume.
-
Incubate the bacterial suspension in PBST at 37°C with gentle agitation for at least 7-10 days to induce a state of non-replicating persistence.
Resazurin Microtiter Assay (REMA) for this compound Activity Assessment
This protocol outlines the use of the REMA to determine the minimum inhibitory concentration (MIC) of this compound against nutrient-starved M. tb.
Materials:
-
Nutrient-starved M. tuberculosis suspension (prepared as in Protocol 1)
-
This compound stock solution (in DMSO)
-
Middlebrook 7H9 broth (without supplements)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well microplates
-
Multichannel pipette
Procedure:
-
In a 96-well microplate, prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include wells with no drug as a growth control and wells with media only as a sterility control.
-
Adjust the density of the nutrient-starved M. tb suspension in Middlebrook 7H9 broth to a McFarland standard of 1.0, and then dilute 1:20.
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
After the incubation period, add 30 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 16-24 hours at 37°C.
-
Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the study of nutrient-starved M. tb and the experimental approach to evaluating this compound.
Caption: Workflow for inducing a nutrient-starved state in M. tuberculosis.
Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).
The Stringent Response: A Key Pathway in Nutrient-Starved M. tb
While the precise molecular target of this compound is yet to be fully elucidated, its activity against nutrient-starved M. tb suggests an interaction with pathways essential for survival under these stress conditions. One of the most critical of these is the stringent response . This pathway is a global regulatory system that allows bacteria to adapt to nutrient limitation by reprogramming their metabolism and arresting cell growth. The stringent response is mediated by the alarmone nucleotides guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively referred to as (p)ppGpp. In M. tb, the bifunctional enzyme RelA/SpoT homolog (Rel_Mtb) is responsible for both the synthesis and hydrolysis of (p)ppGpp.
Caption: The Stringent Response pathway in M. tb and the hypothetical role of this compound.
Conclusion and Future Directions
This compound stands as a pivotal chemical tool for dissecting the molecular mechanisms that govern the survival of non-replicating M. tuberculosis. Its selective lethality against nutrient-starved bacilli provides a unique opportunity to identify novel drug targets that are essential for the persistent state of the pathogen.[1] Future research efforts should focus on the definitive identification of the molecular target(s) of this compound. Techniques such as affinity chromatography, genetic screens for resistant mutants, and proteomic profiling of this compound-treated bacteria will be instrumental in this endeavor. Elucidating the precise mechanism of action of this compound will not only provide deeper insights into the physiology of persistent M. tb but also pave the way for the development of a new class of anti-tubercular drugs capable of shortening treatment duration and combating drug-tolerant infections.
References
ML338: A Probe into the Dormant World of Non-Replicating Mycobacteria
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis, is exacerbated by the bacterium's ability to enter a non-replicating, dormant state. This physiological adaptation renders the bacilli tolerant to conventional antibiotics, which primarily target processes active during replication. This necessitates prolonged treatment regimens and contributes to the emergence of drug resistance. The small molecule ML338 has emerged as a critical chemical tool for studying and targeting these persistent, non-replicating mycobacteria. This guide provides a comprehensive overview of this compound, its selective activity, the experimental methodologies used to characterize its effects, and its role in elucidating the vulnerabilities of dormant M. tuberculosis.
Quantitative Efficacy of this compound
This compound exhibits potent and selective activity against non-replicating M. tuberculosis, a feature that distinguishes it from currently available anti-tubercular agents. Its efficacy is typically quantified by determining the half-maximal inhibitory concentration (IC90) and the 99% inhibitory concentration (IC99), which represent the concentrations at which 90% and 99% of the bacterial population are killed, respectively. The following table summarizes the reported in vitro efficacy of this compound against both non-replicating and replicating M. tuberculosis.
| Bacterial State | Parameter | Concentration (μM) | Reference |
| Non-replicating M. tuberculosis | IC90 | 1 | [1][2] |
| IC99 | 4 | [1][2] | |
| Replicating M. tuberculosis | IC90 | >62 | [1] |
| IC99 | >62 | [1] |
Table 1: In Vitro Efficacy of this compound against Mycobacterium tuberculosis
Experimental Protocols
The study of this compound's effect on non-replicating mycobacteria relies on specific in vitro models that mimic the dormant state. The carbon starvation model is a widely used and reproducible method to induce a non-replicating, drug-tolerant state in M. tuberculosis.
Induction of Non-Replicating State via Carbon Starvation
This protocol is adapted from established methods to induce a state of dormancy in M. tuberculosis.
-
Bacterial Strain: M. tuberculosis mc²6020 (a double auxotroph for lysine and pantothenate) is often used to ensure biosafety and control over bacterial growth.
-
Growth of Replicating Cultures:
-
Inoculate M. tuberculosis mc²6020 in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid, albumin, dextrose, catalase), along with required supplements (e.g., lysine and pantothenate).
-
Incubate cultures at 37°C with shaking until they reach mid-logarithmic phase (OD600 of 0.6-0.8).
-
-
Induction of Carbon Starvation:
-
Harvest the mid-log phase culture by centrifugation.
-
Wash the bacterial pellet twice with a phosphate-buffered saline (PBS) solution containing 0.05% tyloxapol to remove residual nutrients.
-
Resuspend the pellet in a carbon-free starvation medium. A common formulation is 7H9 broth without glycerol or dextrose, supplemented with 0.05% tyloxapol and the necessary auxotrophic supplements (e.g., lysine and pantothenate).
-
Incubate the culture statically in sealed flasks at 37°C for an extended period, typically 5 weeks, to allow the bacteria to enter a non-replicating, drug-tolerant state.
-
Assay for Compound Activity against Non-Replicating Mycobacteria
The activity of this compound and other compounds against carbon-starved M. tuberculosis is assessed by determining bacterial viability after drug exposure.
-
Compound Preparation: Prepare a serial dilution of this compound (or other test compounds) in the carbon-free starvation medium. A DMSO control is included in all assays.
-
Drug Exposure:
-
Adjust the density of the 5-week-old carbon-starved culture in fresh starvation medium.
-
Dispense the bacterial suspension into 96-well plates.
-
Add the serially diluted compounds to the respective wells.
-
Incubate the plates at 37°C for a defined period, typically 7 days.
-
-
Viability Assessment:
-
Colony Forming Unit (CFU) Determination:
-
After the incubation period, serially dilute the contents of each well in PBS with 0.05% Tween 80.
-
Plate the dilutions onto 7H10 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).
-
The IC90 is defined as the lowest concentration of the compound that results in a ≥90% reduction in CFU compared to the DMSO control.[1]
-
-
Luciferase Reporter Assay (for strains expressing luciferase):
-
For high-throughput screening, a luciferase-expressing strain of M. tuberculosis can be used.
-
After drug incubation, add a luciferase substrate to the wells.
-
Measure the luminescence using a plate reader. The light output is proportional to the number of viable bacteria.
-
-
Visualizing Experimental and Logical Frameworks
Experimental Workflow
The following diagram illustrates the key steps in assessing the efficacy of this compound against non-replicating M. tuberculosis.
Caption: Workflow for evaluating this compound's activity against non-replicating M. tuberculosis.
Mechanism of Action: A Chemical Probe Approach
The precise molecular target of this compound within M. tuberculosis has not been definitively identified. Instead, this compound is characterized as a chemical probe, a molecule used to interrogate biological systems and identify essential pathways. Its selective lethality against non-replicating bacteria suggests that it targets a process or component that is uniquely essential for survival in the dormant state.
Caption: this compound as a probe to identify essential pathways in non-replicating mycobacteria.
Conclusion
This compound represents a significant advancement in the field of tuberculosis research. Its selective bactericidal activity against non-replicating M. tuberculosis provides a powerful tool to explore the unique physiology of this persistent bacterial state. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound and similar compounds to investigate the vulnerabilities of dormant mycobacteria. While the precise mechanism of action of this compound remains an area of active investigation, its utility as a chemical probe is undeniable. Future studies aimed at identifying its molecular target will undoubtedly provide profound insights into the essential survival strategies of non-replicating M. tuberculosis, paving the way for the development of novel therapeutics capable of shortening TB treatment and combating drug-tolerant persisters.
References
Initial Characterization of ML338: A Novel Anti-Tubercular Agent Targeting Non-Replicating Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global health threat of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), is exacerbated by the emergence of multi-drug resistant strains and the bacterium's ability to enter a dormant, non-replicating state that is tolerant to conventional antibiotics. This metabolic dormancy is a major contributor to the prolonged treatment regimens required for TB. In response to this challenge, ML338 has been identified as a pioneering small molecule that selectively targets these non-replicating, drug-tolerant bacilli. This document provides a comprehensive technical overview of the initial characterization of this compound as a promising anti-tubercular agent.
Data Presentation
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Target Organism/Cell Line | Notes |
| IC90 | 1 µM | Non-replicating M. tuberculosis | Concentration inhibiting 90% of bacterial growth.[1] |
| IC99 | 4 µM | Non-replicating M. tuberculosis | Concentration inhibiting 99% of bacterial growth.[1] |
| Cytotoxicity | No toxicity observed up to 50 µM | J774 Macrophage Cells | Indicates a favorable preliminary safety profile.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are outlined below. These protocols are based on established methods for anti-tubercular drug screening and cytotoxicity assessment.
Anti-Tubercular Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol is a standard method for determining the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
-
Bacterial Culture Preparation: M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 96-well microplate, the diluted this compound is added to wells containing fresh 7H9 broth.
-
Inoculation: The bacterial culture is diluted to a standardized density and inoculated into the wells of the microplate. Control wells containing bacteria with no compound and wells with media only are included.
-
Incubation: The plate is incubated at 37°C for a period of 7-14 days.
-
Readout: Bacterial growth is assessed visually or by using a growth indicator dye such as Resazurin or by measuring optical density at 600 nm. The MIC is defined as the lowest concentration of the compound that prevents visible growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.
-
Cell Culture: J774 macrophage cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with cells and vehicle (DMSO) and wells with media only are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Readout: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells. Cytotoxicity is determined by comparing the absorbance of treated cells to untreated control cells.
Mandatory Visualization
Logical Relationship: this compound's Unique Therapeutic Approach
The following diagram illustrates the key differentiating feature of this compound compared to traditional anti-tubercular drugs.
Caption: this compound's selective targeting of non-replicating M. tuberculosis.
Experimental Workflow: Anti-Tubercular Compound Screening
The diagram below outlines a typical workflow for screening and identifying novel anti-tubercular agents like this compound.
Caption: A generalized workflow for anti-tubercular drug discovery.
Experimental Workflow: Cytotoxicity Assessment
The following diagram details the workflow for assessing the cytotoxicity of a compound in a mammalian cell line.
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
The initial characterization of this compound reveals it to be a highly promising anti-tubercular agent with a novel mechanism of action. Its selective potency against non-replicating M. tuberculosis, coupled with a lack of significant cytotoxicity in a relevant macrophage cell line, positions it as a valuable chemical probe for studying TB dormancy and a potential lead for the development of new therapeutics that could shorten treatment durations and combat drug-resistant strains. Further investigation into its precise molecular target and in vivo efficacy is warranted.
References
Methodological & Application
Application Notes and Protocols for ML338 in Mycobacterium tuberculosis In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. A key challenge in TB treatment is the bacterium's ability to enter a dormant, non-replicating state, rendering it tolerant to many conventional antibiotics. ML338 is a novel small molecule probe that exhibits selective bactericidal activity against non-replicating M. tuberculosis.[1] This characteristic makes this compound a valuable tool for investigating the biology of dormant mycobacteria and for the discovery of new therapeutic agents that can eradicate persistent infections. These application notes provide detailed protocols for in vitro assays using this compound to assess its activity against both replicating and non-replicating M. tuberculosis.
Data Presentation
The following table summarizes the in vitro activity of this compound against M. tuberculosis H37Rv. The data highlights the compound's potent and selective activity against non-replicating bacteria.
| Parameter | Non-Replicating M. tuberculosis | Replicating M. tuberculosis | Reference |
| IC90 | 1 µM | 62 µM | [2] |
| IC99 | 4 µM | >62 µM | [2] |
Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv. IC90 and IC99 values were determined by Colony Forming Unit (CFU) assay.
Experimental Protocols
Induction of Non-Replicating State in M. tuberculosis by Nutrient Starvation
This protocol describes the preparation of non-replicating M. tuberculosis by subjecting the bacteria to nutrient deprivation.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)
-
Sterile conical tubes (50 mL)
-
Centrifuge
-
Spectrophotometer
-
Incubator at 37°C
Procedure:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Harvest the bacterial culture by centrifugation at 3000 x g for 10 minutes.
-
Discard the supernatant and wash the bacterial pellet twice with an equal volume of PBST.
-
Resuspend the final pellet in PBST to the original culture volume.
-
Incubate the bacterial suspension in PBST at 37°C for at least 2 weeks without shaking to induce a non-replicating, drug-tolerant state.
In Vitro Assay for this compound Activity Against Non-Replicating M. tuberculosis
This protocol details the determination of the inhibitory activity of this compound against nutrient-starved, non-replicating M. tuberculosis using a Colony Forming Unit (CFU) readout.
Materials:
-
Non-replicating M. tuberculosis suspension (prepared as in Protocol 1)
-
This compound stock solution (in DMSO)
-
PBST
-
96-well microtiter plates
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Serial dilution tubes with PBST
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of this compound in PBST in a 96-well plate. Include a DMSO-only control.
-
Adjust the density of the non-replicating M. tuberculosis suspension in PBST.
-
Add the bacterial suspension to each well of the 96-well plate containing the compound dilutions. The final DMSO concentration should not exceed 1%.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, perform serial dilutions of the culture from each well in PBST.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies to determine the CFU/mL for each compound concentration.
-
Calculate the percentage of inhibition relative to the DMSO control to determine the IC90 and IC99 values.
In Vitro Assay for this compound Activity Against Replicating M. tuberculosis
This protocol outlines the procedure to assess the activity of this compound against actively growing M. tuberculosis.
Materials:
-
Replicating M. tuberculosis H37Rv culture (mid-log phase)
-
This compound stock solution (in DMSO)
-
Supplemented Middlebrook 7H9 broth
-
96-well microtiter plates
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Serial dilution tubes with PBST
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of this compound in supplemented Middlebrook 7H9 broth in a 96-well plate. Include a DMSO-only control.
-
Dilute the mid-log phase M. tuberculosis culture in supplemented 7H9 broth to a starting OD600 of 0.05.
-
Add the diluted bacterial culture to each well of the 96-well plate containing the compound dilutions.
-
Incubate the plates at 37°C for 72 hours.
-
Following incubation, determine the bacterial viability by plating for CFUs as described in Protocol 2 (steps 5-9).
Visualization of Experimental Workflow and Putative Mechanism
The specific molecular target of this compound in M. tuberculosis has not yet been definitively identified in the public domain. It is known to be essential for the survival of non-replicating bacilli under nutrient starvation. Future research, including target deconvolution studies, will be crucial to elucidate its precise mechanism of action.
Below are diagrams illustrating the experimental workflow for the in vitro assays.
Caption: Workflow for this compound assay against non-replicating M. tuberculosis.
Caption: Workflow for this compound assay against replicating M. tuberculosis.
References
- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Scheme 1, Synthesis of the Probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Potency of ML338 Against Non-Replicating Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Purpose: This document provides detailed information on the inhibitory concentrations (IC90 and IC99) of the compound ML338 against Mycobacterium tuberculosis (M. tb). It includes a comprehensive protocol for the Colony Forming Unit (CFU) assay used to determine these values and a discussion on the compound's known mechanism of action.
Introduction
This compound is a selective small molecule inhibitor that has demonstrated significant activity against non-replicating Mycobacterium tuberculosis. This compound is particularly valuable as a chemical probe for investigating the essential biological functions and vulnerabilities of M. tb in its dormant or non-replicating state, a condition often associated with latent tuberculosis infections and drug tolerance. Understanding the potency of this compound is crucial for its application in research and as a potential lead compound in the development of novel anti-tubercular therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound against both non-replicating and replicating M. tuberculosis was determined using a Colony Forming Unit (CFU) assay. The 90% and 99% inhibitory concentrations (IC90 and IC99) are summarized in the table below. Additionally, the cytotoxicity of this compound was assessed in J774 macrophage cells.
| Parameter | Condition | Value (µM) | Assay | Reference |
| IC90 | Non-replicating M. tuberculosis | 1 | CFU | [1] |
| IC99 | Non-replicating M. tuberculosis | 4 | CFU | [1] |
| IC90 | Replicating M. tuberculosis | 62 | CFU | [1] |
| IC99 | Replicating M. tuberculosis | 62 | CFU | [1] |
| Cytotoxicity | J774 Macrophage Cells | >50 (no toxicity observed) | Not Specified | [1] |
Mechanism of Action
This compound is characterized as a selective inhibitor of non-replicating M. tuberculosis bacilli, particularly those in a nutrient-deprived state. This dormant-like condition is believed to be relevant to latent tuberculosis infections, where the bacteria can persist for long periods in the host. While this compound serves as a valuable tool for studying this physiological state, its precise molecular target and the specific signaling pathway it disrupts have not yet been fully elucidated in the available literature.
The provided diagram below illustrates the general metabolic and signaling adaptations that are known to occur in Mycobacterium tuberculosis as it enters a non-replicating, persistent state under conditions of nutrient starvation. It is within this physiological context that this compound exerts its inhibitory effects.
Experimental Protocols
Determination of IC90 and IC99 using Colony Forming Unit (CFU) Assay
This protocol outlines the general steps for determining the inhibitory concentrations of a compound against M. tuberculosis using the CFU method.
4.1.1. Materials
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Sterile microcentrifuge tubes and culture tubes
-
Incubator at 37°C
-
Spectrophotometer
-
Biosafety cabinet (BSL-3)
4.1.2. Experimental Workflow
References
Protocol for the Preparation of ML338 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ML338, a selective inhibitor of non-replicating Mycobacterium tuberculosis. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₇H₁₂ClN₅OS | [1] |
| Molecular Weight | 385.83 g/mol | |
| CAS Number | 1630160-25-6 | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Solubility in DMSO | ≥ 10 mM | |
| Recommended Stock Solution Concentration | 10 mM | [2] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month, -80°C for up to 6 months | [2] |
Introduction
This compound is a valuable small molecule probe for studying the physiology of non-replicating, drug-tolerant Mycobacterium tuberculosis.[1] Proper preparation of stock solutions is the first critical step in any experiment. The following protocol provides a detailed methodology for the accurate preparation of this compound stock solutions.
Health and Safety Precautions
It is essential to handle this compound with care. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powder form.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Avoid Inhalation: Do not breathe dust or vapors.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in high-purity DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 385.83 g/mol x 1000 mg/g = 3.86 mg
-
-
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution with 3.86 mg of this compound, add 1 mL of DMSO.
-
-
Mixing:
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the solid has dissolved and the solution is clear. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Application in Experimental Setups
When preparing working solutions for cell-based assays or other in vitro experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% is generally recommended.
Protocol for Preparing a Working Solution:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium or assay buffer and mix thoroughly by gentle pipetting or inversion.
-
Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.
Hypothetical Signaling Pathway Inhibition by this compound
While the precise molecular target of this compound in Mycobacterium tuberculosis is a subject of ongoing research, it is known to inhibit processes essential for the survival of non-replicating bacilli. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Unveiling Vulnerabilities in Dormant Mycobacterium tuberculosis with ML338
Application Notes and Protocols for Researchers
Introduction
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, possesses the remarkable ability to enter a dormant, non-replicating state, rendering it tolerant to conventional antibiotics and posing a significant challenge to effective treatment.[1][2] The small molecule probe, ML338, has emerged as a valuable tool for selectively targeting and identifying essential functions and vulnerabilities within these dormant bacilli.[1] this compound is the first small molecule demonstrated to selectively target non-replicating M. tb that have adopted a drug-tolerant state under nutrient deprivation.[1] These application notes provide detailed protocols for utilizing this compound to investigate dormant M. tb, enabling researchers to probe the physiology of this persistent state and accelerate the discovery of novel therapeutic strategies.
Quantitative Data Summary
The efficacy of this compound against dormant and replicating M. tb has been quantified, highlighting its selectivity for the non-replicating state. The following table summarizes the key inhibitory concentrations.
| Compound | Target State | IC90 (μM) | IC99 (μM) |
| This compound | Non-replicating M. tb | 1 | 4 |
| This compound | Replicating M. tb | 62 | >62 |
Table 1: Inhibitory Concentrations of this compound against M. tuberculosis. Data derived from Colony Forming Unit (CFU) based assays.[3]
This compound has demonstrated a favorable selectivity and safety profile. In a broad panel of 67 enzymes, receptors, and ion channels, this compound showed less than 50% stimulation or inhibition at a concentration of 10.0 μM.[1] Furthermore, it exhibited no toxicity to J774 macrophage cells at concentrations up to 50 μM.[1]
Experimental Protocols
Protocol 1: Induction of Dormancy in M. tuberculosis using a Nutrient Starvation Model
This protocol describes a method to induce a non-replicating, dormant-like state in M. tuberculosis through carbon starvation, a condition relevant to the host environment.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)
-
Carbon starvation medium (e.g., PBS or a minimal medium lacking a primary carbon source)
-
Sterile conical tubes and culture flasks
-
Spectrophotometer
Procedure:
-
Initial Culture: Grow M. tuberculosis H37Rv in 7H9 broth with OADC and Tween 80 at 37°C with shaking until mid-log phase (OD600 of 0.6-0.8).
-
Harvesting: Pellet the bacterial cells by centrifugation at 3000 x g for 10 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with PBST to remove residual growth medium.
-
Inoculation into Starvation Medium: Resuspend the washed pellet in the carbon starvation medium to a final OD600 of 0.2.
-
Incubation: Incubate the culture statically at 37°C for an extended period (e.g., 7-14 days) to induce the non-replicating state.
-
Verification of Dormancy: At desired time points, assess the viability and metabolic state of the bacteria using methods such as Colony Forming Unit (CFU) enumeration and a metabolic indicator dye (e.g., Resazurin). A significant drop in metabolic activity while maintaining viability is indicative of dormancy.
Protocol 2: Determining the Efficacy of this compound against Dormant M. tuberculosis
This protocol outlines a method to assess the inhibitory activity of this compound on dormant M. tb using a resazurin-based viability assay.
Materials:
-
Dormant M. tuberculosis culture (from Protocol 1)
-
This compound stock solution (in DMSO)
-
7H9 broth with OADC and Tween 80
-
Resazurin sodium salt solution (e.g., 0.02% w/v in PBS)
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Preparation of Dormant Culture: Adjust the concentration of the dormant M. tb culture with fresh starvation medium to a desired density (e.g., OD600 of 0.05).
-
Compound Dilution: Prepare a serial dilution of this compound in the starvation medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control for killing (e.g., a known effective antibiotic against dormant bacteria, if available).
-
Incubation with this compound: Add the adjusted dormant bacterial suspension to each well of the 96-well plate containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 72 hours).
-
Resuscitation and Viability Assessment:
-
Add a small volume of concentrated 7H9/OADC broth to each well to promote resuscitation.
-
Add resazurin solution to each well.
-
Incubate the plates for an additional 24-48 hours at 37°C.
-
-
Data Acquisition: Measure the fluorescence in each well using a plate reader. The reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin indicates metabolic activity and viability.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC90 and IC99 values from the dose-response curve.
Protocol 3: Macrophage Infection Model to Assess this compound Activity
This protocol describes an in vitro macrophage infection model to evaluate the activity of this compound against intracellular dormant M. tb.
Materials:
-
Macrophage cell line (e.g., J774 or THP-1)
-
Complete culture medium for macrophages (e.g., DMEM with 10% FBS)
-
Dormant M. tuberculosis culture (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
7H10 agar plates with OADC supplement
-
Sterile tissue culture plates (e.g., 24-well)
Procedure:
-
Macrophage Seeding: Seed macrophages into a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Infection:
-
Wash the dormant M. tb culture and resuspend in macrophage culture medium without antibiotics.
-
Remove the culture medium from the macrophages and infect with the bacterial suspension at a desired multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh culture medium containing a low concentration of an antibiotic that is not active against intracellular bacteria (e.g., gentamicin) for a short period (e.g., 1 hour) to kill any remaining extracellular bacteria.
-
This compound Treatment: Replace the medium with fresh culture medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the infected cells for a desired period (e.g., 48-72 hours).
-
Macrophage Lysis and CFU Enumeration:
-
At the end of the incubation, wash the cells with PBS.
-
Lyse the macrophages by adding lysis buffer to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysates in PBST.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis: Count the number of CFUs for each treatment condition. Calculate the percentage reduction in bacterial viability compared to the vehicle control.
Visualizations
Figure 1: Workflow for inducing dormancy in M. tuberculosis.
Figure 2: Workflow for this compound efficacy testing.
Figure 3: Workflow for macrophage infection assay.
Mechanism of Action of this compound
The precise molecular target and signaling pathway of this compound in dormant M. tuberculosis have not yet been fully elucidated.[1] Current evidence suggests that this compound selectively targets essential functions that are critical for the survival of M. tb specifically in the nutrient-deprived, non-replicating state.[1] This selectivity indicates that its mechanism is distinct from that of conventional tuberculosis drugs, which primarily target processes active during bacterial replication.[1] Further research, including target identification studies such as affinity-based proteomics or genetic screens for resistant mutants, is required to pinpoint the specific molecular interactions of this compound. A hypothetical logical relationship for its action is presented below.
Figure 4: Logical relationship of this compound action.
References
- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Tuberculosis: The success tale of less explored dormant Mycobacterium tuberculosis [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ML338 Treatment in a Carbon Starvation Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a global health crisis, exacerbated by the emergence of multi-drug resistant strains. A significant challenge in TB therapy is the presence of non-replicating, persistent bacteria that exhibit tolerance to conventional antibiotics. The carbon starvation model is an in vitro system designed to mimic the nutrient-deprived conditions that M. tb is thought to encounter within the host, leading to a state of non-replicating persistence. This model is crucial for the identification and evaluation of novel therapeutic agents targeting these dormant bacilli.
ML338 is a novel small molecule that has demonstrated selective and potent activity against non-replicating M. tb induced by carbon starvation.[1] Unlike many current TB drugs, this compound shows increased potency against these persistent bacteria, highlighting its potential as a tool to probe the unique physiology of this bacterial state and as a lead compound for the development of new anti-tubercular agents that could shorten treatment duration.[1]
These application notes provide detailed protocols for the implementation of a carbon starvation model of TB and the evaluation of this compound's activity.
Data Presentation
Table 1: Potency and Selectivity of this compound against Mycobacterium tuberculosis
| Compound | Target Bacterial State | IC90 (μM) | IC99 (μM) | Selectivity (Replicating IC90 / Non-replicating IC90) |
| This compound | Non-replicating | 1 | 4 | >62-fold |
| This compound | Replicating | 62 | 62 | - |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol 1: Establishing the Carbon Starvation Model of Mycobacterium tuberculosis
This protocol is adapted from established methods to induce a non-replicating, drug-tolerant state in M. tb through carbon deprivation.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween-80 (complete 7H9 medium)
-
Phosphate Buffered Saline (PBS) with 0.05% Tween-80 (PBS-T)
-
Sterile conical tubes (50 mL)
-
Spectrophotometer
-
Incubator (37°C)
-
Shaker
Procedure:
-
Initial Culture: Inoculate M. tb H37Rv into 50 mL of complete 7H9 medium in a vented flask.
-
Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking (100-150 rpm) until it reaches the mid-logarithmic growth phase, typically an optical density at 600 nm (OD600) of 0.6-0.8.
-
Harvesting Bacteria: Transfer the bacterial culture to sterile 50 mL conical tubes and centrifuge at 3,000 x g for 10 minutes to pellet the cells.
-
Washing: Carefully decant the supernatant. Resuspend the bacterial pellet in 25 mL of PBS-T and centrifuge again at 3,000 x g for 10 minutes. Repeat this washing step twice to ensure complete removal of residual nutrients.
-
Induction of Carbon Starvation: After the final wash, resuspend the bacterial pellet in PBS-T. Adjust the OD600 of the bacterial suspension to 0.2 in a final volume appropriate for your experimental setup (e.g., 50 mL in a 250 mL flask).
-
Incubation: Incubate the culture under static conditions (no shaking) at 37°C for a period of 5-7 days to induce the non-replicating persistent state.
Protocol 2: Evaluating the Efficacy of this compound against Non-Replicating M. tb
Materials:
-
Carbon-starved M. tb culture (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete 7H9 medium
-
96-well microplates
-
Plate reader (for OD600 or fluorescence measurements)
-
Colony Forming Unit (CFU) counting supplies (agar plates, incubator)
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete 7H9 medium to achieve the desired final concentrations for testing. Remember to include a DMSO-only control.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the carbon-starved M. tb suspension to each well.
-
Add 100 µL of the this compound dilutions to the respective wells. The final volume in each well should be 200 µL.
-
Include wells with bacteria and DMSO (vehicle control) and wells with media only (sterility control).
-
-
Incubation with this compound: Incubate the plate at 37°C for the desired exposure time (e.g., 7 days).
-
Assessment of Viability (Outgrowth Assay):
-
Following incubation with this compound, add 20 µL of 10x concentrated complete 7H9 medium to each well to provide nutrients for outgrowth of surviving bacteria.
-
Continue to incubate the plate at 37°C.
-
Monitor bacterial growth over several days by measuring the OD600 or by using a fluorescent viability dye (e.g., resazurin).
-
-
Assessment of Viability (CFU Counting):
-
At the end of the this compound treatment period, perform serial dilutions of the contents of each well in PBS-T.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL for each treatment condition.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control. Determine the IC90 and IC99 values.
Mechanism of Action and Signaling Pathways
The precise molecular target and the specific signaling pathway affected by this compound in M. tb have not yet been fully elucidated. However, its potent and selective activity against non-replicating bacteria suggests that it may target cellular processes that are essential for survival in the dormant state.
General approaches to identifying the target of novel anti-tubercular compounds include:
-
Generation of Resistant Mutants: Spontaneously resistant mutants to this compound can be selected for, and whole-genome sequencing can identify mutations in genes that may encode the drug's target or are involved in its mechanism of action.
-
Affinity-Based Methods: Chemical probes derived from this compound can be used to pull down its binding partners from M. tb lysates, which can then be identified by mass spectrometry.
-
Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in M. tb upon treatment with this compound can provide insights into the cellular pathways affected by the compound.
Visualizations
Caption: Workflow for inducing carbon starvation in M. tb and assessing this compound efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ML338 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of ML338, a selective inhibitor of non-replicating Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor that targets non-replicating Mycobacterium tuberculosis (M. tuberculosis) bacilli.[1][2] It is particularly effective against nutrient-deprived, dormant states of the bacteria, a feature that distinguishes it from many current tuberculosis drugs.[2] The precise molecular target within M. tuberculosis has been chemically validated.[3]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound against M. tuberculosis?
A2: Based on published data, a sensible starting point for dose-response experiments against non-replicating M. tuberculosis would be in the low micromolar range. For non-replicating M. tuberculosis, the IC90 (the concentration that inhibits 90% of the bacterial population) is approximately 1 µM, and the IC99 (99% inhibition) is around 4 µM.[1] For actively replicating M. tuberculosis, the IC90 and IC99 are significantly higher, at approximately 62 µM.[1] A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial characterization.
Q3: What are the solubility characteristics of this compound and how should I prepare stock solutions?
A3: While specific solubility data for this compound is not detailed in the provided search results, small molecules of this nature are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity to host cells if used in co-culture models. Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: Does this compound show toxicity against mammalian cells?
A4: this compound has demonstrated a favorable selectivity profile. In studies, it was tested against a panel of 67 mammalian enzymes, receptors, and ion channels at a concentration of 10 µM and showed less than 50% inhibition for all targets.[2] Furthermore, no cytotoxicity was observed in J774 macrophage cells, as well as HEK 293, HepG2, and HeLa cell lines, at concentrations up to 50 µM.[1][2]
Q5: What experimental models of non-replicating M. tuberculosis are suitable for testing this compound?
A5: Several in vitro models have been developed to mimic the non-replicating state of M. tuberculosis. These include carbon starvation models and the use of streptomycin-dependent strains of M. tuberculosis where replication can be controlled by the presence or absence of streptomycin.[4][5][6] The choice of model will depend on the specific research question and available resources.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed. | Incorrect concentration: Calculation error or degradation of the compound. | - Verify the calculations for your dilutions.- Prepare a fresh stock solution of this compound.- Confirm the viability of your M. tuberculosis culture. |
| Inappropriate experimental model: The model used may not accurately reflect the non-replicating state targeted by this compound. | - If using a replicating culture, the required concentration will be much higher (IC90 ~62 µM).- Consider using a validated non-replicating model, such as a carbon starvation model.[5] | |
| High variability between experimental replicates. | Inconsistent cell density: Uneven distribution of bacteria in the assay plates. | - Ensure thorough mixing of the bacterial culture before aliquoting into assay plates. |
| Compound precipitation: this compound may be precipitating out of solution at higher concentrations. | - Visually inspect the wells for any signs of precipitation.- Perform a solubility test of this compound in your specific culture medium. | |
| Unexpected cytotoxicity in a co-culture model. | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for the mammalian cells. | - Calculate the final DMSO concentration and ensure it is below the toxic threshold for your cell line (typically <0.5%).- Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Off-target effects: Although shown to be selective, at very high concentrations, off-target effects cannot be entirely ruled out. | - Perform a dose-response curve to determine the cytotoxic concentration (CC50) for your specific mammalian cell line.- Ensure the therapeutic window (ratio of CC50 to IC50) is adequate. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Organism/Cell Line |
| IC90 | 1 µM | Non-replicating M. tuberculosis |
| IC99 | 4 µM | Non-replicating M. tuberculosis |
| IC90 | 62 µM | Replicating M. tuberculosis |
| IC99 | 62 µM | Replicating M. tuberculosis |
| Cytotoxicity | No toxicity up to 50 µM | J774 macrophage cells |
General Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Non-Replicating M. tuberculosis
This protocol provides a general framework. Specific parameters should be optimized for your laboratory's strains and conditions.
-
Preparation of Non-Replicating M. tuberculosis :
-
Induce a non-replicating state in your M. tuberculosis strain (e.g., H37Rv) using a validated method such as carbon starvation. This typically involves washing and resuspending a mid-log phase culture in a nutrient-deficient medium like phosphate-buffered saline (PBS) with a mild surfactant (e.g., Tween-80) and incubating for a defined period.
-
-
Preparation of this compound Dilutions :
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in the appropriate assay medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Setup :
-
In a 96-well microplate, add the prepared non-replicating M. tuberculosis suspension to each well.
-
Add the serially diluted this compound solutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Bacteria with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Positive Control: Bacteria treated with a known inhibitor of non-replicating M. tuberculosis (e.g., rifampin).
-
Negative Control: Bacteria with medium only (no inhibitor).
-
-
-
Incubation :
-
Incubate the plates under appropriate conditions (e.g., 37°C) for a period determined by your specific non-replicating model (typically several days).
-
-
Readout :
-
Determine bacterial viability using a suitable assay, such as:
-
Colony Forming Unit (CFU) enumeration: Plating serial dilutions of the well contents onto nutrient-rich agar and counting colonies after incubation.
-
Resazurin Microtiter Assay (REMA): Adding a resazurin solution and measuring the colorimetric or fluorometric change, which indicates metabolic activity.
-
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50, IC90, and IC99 values.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scheme 1, Synthesis of the Probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simple model for testing drugs against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Model for Testing Drugs against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ML338 in cellular assays
Welcome to the technical support center for ML338. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of non-replicating Mycobacterium tuberculosis (Mtb). Its primary mechanism of action is the disruption of essential functions and vulnerabilities that are unique to the non-replicating state of Mtb bacilli.
Q2: My cells are showing a phenotype that is not consistent with the known function of this compound in mammalian cells. Could this be an off-target effect?
A2: Yes, it is possible. While this compound has been shown to have low toxicity in macrophage cell lines at effective concentrations against Mtb, unexpected phenotypes in other mammalian cell types could indicate off-target effects. Small molecule inhibitors can sometimes interact with unintended cellular targets, leading to unforeseen biological responses.
Q3: What are common off-target classes for small molecule inhibitors like this compound?
A3: Given that this compound is a heterocyclic compound containing a quinoxaline scaffold, potential off-target interactions could occur with protein families known to be promiscuously targeted by such structures. These include:
-
Protein Kinases: The ATP-binding pocket of kinases is a common site for off-target binding of heterocyclic small molecules.
-
G-Protein Coupled Receptors (GPCRs): These receptors have diverse ligand binding pockets that can sometimes accommodate small molecules not intended for them.
-
Other enzymes and proteins: Depending on the specific cellular context and the concentration of this compound used.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimum concentration of this compound required to achieve your desired on-target effect.
-
Include appropriate controls: Always include a vehicle-only control (e.g., DMSO) and, if possible, a structurally unrelated compound with the same on-target activity as a comparator.
-
Validate findings with orthogonal approaches: Use techniques like RNAi or CRISPR to silence your target of interest and see if the phenotype matches that of this compound treatment.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Viability/Toxicity
You observe significant cytotoxicity in your mammalian cell line at concentrations where this compound is expected to be non-toxic.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Screen this compound against a panel of common off-target proteins known to mediate toxicity (e.g., certain kinases, ion channels). 3. Compare the toxicity profile in different cell lines. | A steep dose-response curve for toxicity may suggest a specific off-target. Identification of a potent interaction with a known toxicity-related target. Cell line-specific toxicity may point towards the expression of a particular off-target. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation at the concentrations used. 2. Test the solubility of this compound in your specific cell culture medium. | If precipitation is observed, consider using a lower concentration or a different formulation. |
| Experimental Artifact | 1. Review your experimental protocol for any potential errors in dilution or plating. 2. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level. | Consistent results upon protocol review and optimization. |
Issue 2: Unexplained Phenotypic Changes
Your cells exhibit a specific phenotype (e.g., changes in morphology, signaling pathway activation) that cannot be readily explained by the known activity of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use a structurally unrelated inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype. 3. Perform a Western blot for downstream effectors of the suspected off-target kinase. | Identification of one or more kinases that are inhibited by this compound. Replication of the phenotype with a known inhibitor of the off-target kinase. Changes in the phosphorylation status of downstream targets. |
| Off-target GPCR modulation | 1. Conduct a GPCR binding or functional assay panel. 2. If a specific GPCR is identified, use a known agonist or antagonist for that receptor to see if it produces a similar or opposing phenotype. | This compound shows binding or functional activity at a specific GPCR. The phenotype is mimicked or reversed by a known modulator of the identified GPCR. |
| On-target effect in a novel context | 1. Consider if the observed phenotype could be a previously uncharacterized downstream consequence of the intended, albeit non-mammalian, target's homolog or a related pathway. 2. Perform a literature search for connections between Mtb pathways and the observed mammalian phenotype. | A plausible biological link is established, suggesting a novel on-target mechanism in your specific experimental system. |
Data Presentation
The following tables provide a hypothetical, yet plausible, summary of quantitative data that could be generated when investigating the off-target effects of this compound.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | % Inhibition at 10 µM |
| On-Target (Mtb) | ~1.0 (IC90) | N/A |
| Off-Target Kinase A | 5.2 | 78% |
| Off-Target Kinase B | 15.8 | 42% |
| Off-Target Kinase C | > 50 | < 10% |
| Off-Target Kinase D | 8.9 | 61% |
Table 2: Hypothetical GPCR Binding Affinity of this compound
| GPCR Target | Ki (µM) |
| On-Target (Mtb) | N/A |
| Off-Target GPCR X | 12.5 |
| Off-Target GPCR Y | > 100 |
| Off-Target GPCR Z | 25.3 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to a specific protein target within a cellular context.
-
Cell Culture and Treatment:
-
Culture your mammalian cell line of interest to 80-90% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of the target protein upon binding.
-
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Identification
This protocol is used to determine if this compound can displace a known radiolabeled ligand from a specific GPCR.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radiolabeled ligand for the GPCR, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC50 and Ki values for this compound to determine its binding affinity for the GPCR.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Decision tree for differentiating on- and off-target effects.
Troubleshooting ML338 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML338, a selective inhibitor of non-replicating Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets non-replicating Mycobacterium tuberculosis (Mtb) bacilli, which are thought to exist in a dormant state within an infected host.[1] While the precise molecular target is still under investigation, its action is linked to the disruption of essential functions required for the survival of Mtb in a nutrient-deprived, non-replicating state. This is particularly relevant to the DosR regulon, a key genetic program that enables Mtb to enter and survive in a dormant state in response to hypoxic conditions.[2][3][4][5][6]
Q2: What are the physical and chemical properties of this compound?
This compound is a white to beige powder. Its key chemical properties are summarized in the table below. The high calculated XLogP3 value suggests that this compound is highly lipophilic and likely has very low aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂ClN₅OS | Sigma-Aldrich |
| Molecular Weight | 369.83 g/mol | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Purity | ≥98% (HPLC) | Sigma-Aldrich |
| Calculated XLogP3 | 4.6 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
Q3: How should I store this compound?
This compound powder should be stored at 2-8°C. Stock solutions in DMSO can be stored at -20°C for short periods, but it is recommended to prepare fresh solutions for each experiment to avoid potential degradation and precipitation.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous solutions is a common issue due to its low intrinsic solubility. The following guide provides potential causes and solutions to help you overcome this challenge.
Problem: My this compound precipitates out of solution during my experiment.
This can manifest as visible cloudiness, particulate matter, or a decrease in the effective concentration of the compound, leading to inconsistent or inaccurate experimental results.
Table 2: Troubleshooting this compound Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with a high calculated XLogP3 of 4.6, indicating very poor solubility in water. | 1. Use a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[1] For your final working solution, ensure the final concentration of DMSO is as low as possible (ideally ≤0.5%) to minimize solvent effects on your biological system. 2. Serial Dilutions: When preparing your working solution, perform serial dilutions from the DMSO stock into your aqueous buffer. Add the this compound stock solution to the buffer with vigorous vortexing or stirring to facilitate mixing and prevent immediate precipitation. |
| pH of the Aqueous Solution | The ionization state of a compound can significantly affect its solubility. While an experimental pKa for this compound is not available, based on its structure, it is predicted to be a weak base. In acidic conditions, it may become protonated, potentially increasing its solubility. | 1. Adjust Buffer pH: If your experimental conditions allow, try lowering the pH of your aqueous buffer. A buffer with a pH below the predicted pKa may improve solubility. However, ensure the pH is compatible with your assay and biological system. 2. pH Solubility Profile: If solubility remains a critical issue, consider performing a simple pH-solubility profile. Prepare small-scale solutions of this compound in buffers of varying pH to determine the optimal pH for solubility. |
| Concentration Exceeds Solubility Limit | The concentration of this compound in your final working solution may be above its solubility limit in the chosen aqueous buffer, even with the use of a co-solvent. | 1. Lower the Final Concentration: If possible, reduce the final working concentration of this compound in your assay. 2. Solubility Testing: Before conducting your main experiment, perform a preliminary solubility test. Prepare a range of this compound concentrations in your final assay buffer and visually inspect for precipitation after a relevant incubation period. |
| "Salting Out" Effect | High salt concentrations in your buffer can decrease the solubility of hydrophobic compounds like this compound. | 1. Reduce Salt Concentration: If permissible for your experiment, try reducing the salt concentration of your buffer. 2. Buffer Composition: Evaluate the components of your buffer. Some salts are more likely to cause "salting out" than others. |
| Temperature Effects | Changes in temperature can affect the solubility of small molecules. | 1. Maintain Consistent Temperature: Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment. 2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). A solubility of up to 5 mg/mL in DMSO has been reported.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in your working solution.
-
Calculate the volume of this compound stock solution and aqueous buffer required.
-
Add the calculated volume of aqueous buffer to a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations of this compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider reducing the final concentration of this compound or slightly increasing the final DMSO concentration (if your experimental system can tolerate it).
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway for M. tuberculosis dormancy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. The Mycobacterium tuberculosis DosR Regulon Assists in Metabolic Homeostasis and Enables Rapid Recovery from Nonrespiring Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The Mycobacterium DosR regulon structure and diversity revealed by comparative genomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
ML338 aggregation problems in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML338, a selective inhibitor of non-replicating Mycobacterium tuberculosis. The following information addresses potential issues related to compound aggregation in experimental setups.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound, with a focus on identifying and mitigating aggregation-related artifacts.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values or poor dose-response curves. | Compound Aggregation: this compound may be forming aggregates at higher concentrations, leading to non-specific inhibition and variable results. | 1. Include a detergent: Add a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer. If the IC50 value significantly increases or the dose-response curve shifts, aggregation is likely occurring. 2. Lower the concentration range: Test this compound at lower concentrations where it is less likely to aggregate. 3. Change the solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments. |
| Observed inhibition is not reproducible. | Precipitation from stock solution: The compound may be precipitating out of the stock solution over time, especially after freeze-thaw cycles. | 1. Prepare fresh stock solutions: Whenever possible, prepare fresh stock solutions of this compound before each experiment. 2. Visually inspect the stock solution: Before use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. 3. Filter the compound solution: Filter the diluted compound solution through a low protein-binding syringe filter before adding it to the assay. |
| High background signal or assay interference. | Light scattering by aggregates: Large aggregates can interfere with optical measurements in assays (e.g., fluorescence or absorbance-based assays). | 1. Perform a control experiment: Run the assay with this compound in the absence of the biological target to measure any background signal caused by the compound itself. 2. Use Dynamic Light Scattering (DLS): Analyze the size distribution of this compound in your assay buffer to directly detect the presence of aggregates. |
| This compound shows activity against unrelated targets (promiscuous inhibition). | Non-specific protein sequestration: Aggregates can non-specifically bind to and sequester various proteins, leading to apparent inhibition in multiple assays.[1] | 1. Counter-screen with a well-characterized enzyme: A common method is to test the compound against an unrelated, readily available enzyme like β-lactamase. Inhibition that is reversed by the addition of a detergent is a strong indicator of aggregation-based promiscuity.[1] 2. Vary protein concentration: In an enzyme kinetics experiment, the IC50 of an aggregating inhibitor will often be sensitive to the enzyme concentration, whereas a true inhibitor will not. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that has been identified as a selective inhibitor of non-replicating Mycobacterium tuberculosis (Mtb).[2] It shows significantly more potent activity against dormant Mtb compared to actively replicating bacteria.[3] The precise molecular target of this compound within Mtb has not yet been fully elucidated, but it represents a valuable tool for studying the biology of persistent tuberculosis infection.[2]
Q2: I am seeing a loss of this compound potency in my assay over time. What could be the cause?
A2: A time-dependent loss of potency can be due to several factors, including compound instability or aggregation and subsequent precipitation. To investigate this, you can pre-incubate this compound in your assay buffer for different durations before adding it to your experimental system. If the potency decreases with longer pre-incubation times, this suggests that the compound may be aggregating or degrading in the buffer.
Q3: How can I determine the critical aggregation concentration (CAC) of this compound in my experimental conditions?
A3: The critical aggregation concentration is the concentration above which a compound begins to form aggregates. Dynamic Light Scattering (DLS) is a powerful technique to determine the CAC. By measuring the light scattering of solutions with increasing concentrations of this compound, the CAC can be identified as the concentration at which a sharp increase in the scattering intensity and the appearance of larger particle sizes are observed.
Q4: Are there any formulation strategies to prevent this compound aggregation?
A4: Yes, several formulation strategies can help prevent the aggregation of poorly soluble compounds. These include the use of co-solvents, surfactants, or encapsulating agents like cyclodextrins. For in vitro experiments, the simplest and most common approach is the inclusion of a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.
Q5: Can aggregation of this compound lead to false-positive results in my screen?
A5: Yes, compound aggregation is a common cause of false-positive results in high-throughput screening.[1] Aggregates can interfere with assay readouts or non-specifically inhibit the activity of proteins, leading to apparent biological activity that is not due to a specific interaction with the intended target.[1] It is crucial to perform counter-screens and control experiments to rule out aggregation as the cause of any observed activity.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments designed to investigate this compound aggregation.
Table 1: Effect of Detergent on this compound Potency (Hypothetical Data)
| Assay Condition | IC50 (µM) | Fold Shift |
| Standard Buffer | 2.5 | - |
| Standard Buffer + 0.01% Triton X-100 | 28.7 | 11.5 |
Table 2: Dynamic Light Scattering Analysis of this compound (Hypothetical Data)
| This compound Concentration (µM) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 5.2 | 0.15 |
| 5 | 8.1 | 0.21 |
| 10 | 15.4 | 0.35 |
| 20 | 189.6 | 0.58 |
| 50 | 450.2 | 0.72 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Detection of this compound Aggregation
This protocol describes a general method for using DLS to assess the aggregation of this compound in a specific buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (filtered through a 0.22 µm filter)
-
Low-volume DLS cuvettes
-
Dynamic Light Scattering instrument
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the assay buffer, starting from the highest concentration to be tested and performing serial dilutions.
-
Include a buffer-only control containing the same final concentration of DMSO as the this compound samples.
-
Allow the samples to equilibrate at the desired temperature for at least 15 minutes before measurement.
-
-
DLS Measurement:
-
Carefully transfer the sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, acquisition time) according to the instrument's guidelines.
-
Perform the measurement to obtain the particle size distribution, average particle diameter (Z-average), and polydispersity index (PDI).
-
-
Data Analysis:
-
Analyze the data for each concentration of this compound.
-
An increase in the average particle size and PDI with increasing concentration is indicative of aggregation.
-
The critical aggregation concentration (CAC) can be estimated as the concentration at which a significant increase in particle size is first observed.
-
Protocol 2: Counter-Screen for Aggregation-Based Inhibition using β-Lactamase
This protocol provides a method to determine if the observed inhibition by this compound is due to non-specific aggregation.
Materials:
-
This compound stock solution
-
β-lactamase enzyme
-
Nitrocefin (a chromogenic substrate for β-lactamase)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Triton X-100
-
96-well microplate
-
Microplate reader
Methodology:
-
Assay Setup:
-
Prepare two sets of serial dilutions of this compound in the assay buffer in a 96-well plate.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%.
-
Add β-lactamase to all wells containing this compound dilutions and to control wells (with and without detergent).
-
Incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding nitrocefin to all wells.
-
Immediately measure the absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound, with and without detergent.
-
Determine the IC50 values for both conditions.
-
A significant increase in the IC50 value in the presence of Triton X-100 suggests that the inhibition is aggregation-based.
-
Visualizations
Caption: A logical workflow for identifying potential aggregation of this compound.
Caption: this compound's proposed mechanism of action against M. tuberculosis.
References
- 1. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to ML338 in Mycobacterium tuberculosis
Welcome to the technical support center for ML338. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the small molecule probe this compound in their work on Mycobacterium tuberculosis (M. tuberculosis). This compound is a critical tool for studying non-replicating, drug-tolerant states of M. tuberculosis.[1] However, as with any antimicrobial agent, the potential for resistance development is a significant concern.
This guide provides a comprehensive framework for identifying, characterizing, and overcoming potential resistance to this compound in your experiments. The content is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and its molecular target in M. tuberculosis?
A1: Currently, the specific molecular target and the precise mechanism of action of this compound in M. tuberculosis have not been fully elucidated in publicly available literature. This compound is characterized as the first small molecule that selectively targets dormant, non-replicating M. tuberculosis bacilli, a state induced by nutrient deprivation.[1] Its value lies in its ability to probe the physiology of this persistent state. Further research is required to identify its direct binding partners and the downstream pathways it affects.
Q2: Have any resistance mechanisms to this compound in M. tuberculosis been identified?
A2: To date, there are no published reports detailing specific resistance mechanisms to this compound in M. tuberculosis. However, based on general principles of antibiotic resistance in this organism, potential mechanisms could include:
-
Target modification: Mutations in the gene encoding the molecular target of this compound that prevent the compound from binding effectively.
-
Increased efflux: Upregulation of efflux pumps that actively transport this compound out of the bacterial cell.
-
Metabolic bypass: Development of alternative metabolic pathways that circumvent the inhibitory effect of this compound.
-
Drug inactivation: Enzymatic modification or degradation of this compound.
Q3: My M. tuberculosis culture appears to be resistant to this compound. What are the first steps I should take?
A3: If you suspect this compound resistance, the first steps are to confirm the phenotype and ensure the integrity of your experiment.
-
Verify the MIC: Repeat the Minimum Inhibitory Concentration (MIC) assay to confirm the increased resistance. Ensure you include a susceptible control strain (e.g., the parental strain) and follow a standardized protocol.
-
Check your compound: Confirm the identity, purity, and concentration of your this compound stock solution.
-
Culture purity: Ensure your M. tuberculosis culture is not contaminated.
-
Isolate single colonies: If the resistance is confirmed, isolate single colonies from the resistant population for further characterization. This is crucial as the population may be heterogeneous.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
You are observing variability in the MIC of this compound against your M. tuberculosis strain across different experiments.
Caption: Troubleshooting workflow for inconsistent MIC results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a standardized inoculum is used for each experiment. Prepare the inoculum from a fresh culture and adjust to a specific McFarland standard. |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately in small aliquots to avoid repeated freeze-thaw cycles. |
| Plate Evaporation | Ensure 96-well plates are properly sealed. Add sterile water or media to the perimeter wells to minimize evaporation during long incubation times. |
| Inconsistent Reading | Use a quantitative readout method, such as the Resazurin Microtiter Assay (REMA), and read plates at a consistent time point. |
Issue 2: Failure to Generate this compound-Resistant Mutants
You are attempting to select for spontaneous this compound-resistant mutants in vitro but are not observing any growth on selective plates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| This compound Concentration Too High | The concentration of this compound used for selection may be too high, preventing the growth of any mutants. Perform the selection on a range of this compound concentrations, typically from 2x to 10x the MIC of the parental strain. |
| Insufficient Inoculum | The number of cells plated may be too low to detect rare resistance mutations. Plate a high-density inoculum (e.g., 10^8 to 10^9 CFU) on each selective plate. |
| Low Mutation Frequency | The spontaneous mutation rate for resistance to this compound may be very low. Consider using a sub-lethal concentration of this compound in liquid culture to enrich for resistant mutants before plating on selective agar. |
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant M. tuberculosis Mutants
This protocol describes the selection of spontaneous mutants resistant to this compound.
-
Prepare Inoculum: Grow the parental M. tuberculosis strain in 7H9 broth supplemented with OADC to mid-log phase.
-
Plate for Selection: Concentrate the culture and plate high-density aliquots onto 7H10 agar plates containing a range of this compound concentrations (e.g., 2x, 4x, and 8x the MIC).
-
Incubate: Incubate the plates at 37°C for 3-4 weeks.
-
Isolate Mutants: Pick single colonies that appear on the selective plates.
-
Confirm Resistance: Culture the isolated colonies and perform MIC testing to confirm the level of resistance to this compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.
-
Prepare Plates: In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9-S medium.
-
Inoculate: Add a standardized inoculum of M. tuberculosis (adjusted to a McFarland standard) to each well. Include a drug-free growth control and a media-only sterility control.
-
Incubate: Seal the plates and incubate at 37°C for 7 days.
-
Add Resazurin: Add resazurin solution to each well and re-incubate overnight.
-
Read Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.[1][2]
Protocol 3: Workflow for Identifying Resistance Mechanisms
Once a stable this compound-resistant mutant is isolated and confirmed, this workflow can be followed to identify the underlying resistance mechanism.
Caption: Workflow for identifying this compound resistance mechanisms.
Data Presentation
Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant M. tuberculosis Strains
This table illustrates the type of data you would generate when confirming resistance.
| Strain | Description | This compound MIC (µM) | Fold Change in MIC |
| H37Rv | Parental, susceptible strain | 1.5 | - |
| This compound-R1 | Spontaneously resistant mutant 1 | 24 | 16 |
| This compound-R2 | Spontaneously resistant mutant 2 | 48 | 32 |
Table 2: Hypothetical Results of an Efflux Pump Inhibitor (EPI) Assay
This table shows how the addition of an EPI might affect the MIC of this compound in a resistant strain.
| Strain | This compound MIC (µM) | This compound MIC + Verapamil (20 µg/mL) (µM) | Fold Reduction in MIC |
| H37Rv | 1.5 | 1.5 | 1 |
| This compound-R2 | 48 | 6 | 8 |
A significant fold reduction in MIC in the presence of an EPI suggests that an efflux pump is contributing to the resistance phenotype.
Hypothetical Resistance Pathway
Since the target of this compound is unknown, we can hypothesize a general resistance mechanism based on target modification.
Caption: Hypothetical resistance via target modification.
This guide provides a starting point for addressing the challenge of potential resistance to this compound. By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively characterize and potentially overcome resistance, furthering our understanding of the persistent state of M. tuberculosis.
References
- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling ML338
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective storage, handling, and use of ML338 in experiments targeting Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a selective small molecule inhibitor of non-replicating Mycobacterium tuberculosis (M. tuberculosis).[1][2] It is a valuable research tool for identifying essential functions and vulnerabilities of M. tuberculosis in its dormant, nutrient-deprived state.[1][2] Its primary application is in the study of anti-tuberculosis chemotherapy, particularly for targeting persistent, non-replicating bacteria that are tolerant to many standard drugs.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is recommended to protect the compound from light, although specific light sensitivity data is not extensively published. General best practice for chemical compounds is to store them in the dark.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution:
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C as indicated in the table above.
Q4: What is the mechanism of action of this compound?
This compound selectively targets non-replicating M. tuberculosis bacilli.[1] While it is a valuable tool for identifying essential functions in this dormant state, its specific molecular target and the precise signaling pathway it disrupts are still under investigation.[1] It has been shown to be effective under conditions of carbon starvation, which is a model for the nutrient deprivation that M. tuberculosis experiences within a host.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Activity of this compound in in vitro Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure that the compound has been stored correctly (see storage guidelines). If the stock solution is older than the recommended storage duration, prepare a fresh stock from powder. Avoid multiple freeze-thaw cycles. |
| Incorrect Bacterial State | Confirm that the M. tuberculosis culture is in a non-replicating state. The activity of this compound is significantly higher against non-replicating versus replicating bacilli. Use an established protocol to induce dormancy, such as carbon starvation. |
| Inappropriate Assay Conditions | The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity to the bacteria. Include a DMSO-only vehicle control to assess its effect. |
| Assay Readout Issues | If using a fluorescence-based readout, ensure that this compound does not interfere with the fluorescent signal. Run a control with this compound in the absence of bacteria. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. When dispensing, ensure the pipette tip is below the surface of the liquid without touching the bottom of the well. Use reverse pipetting for viscous solutions. |
| Uneven Cell Distribution | Ensure the bacterial suspension is homogenous before and during plating. Gently mix the suspension between plating replicates. |
| Edge Effects in Microplates | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile media or PBS. Ensure proper humidification in the incubator. |
Issue 3: Compound Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Poor Solubility | When diluting the DMSO stock solution into aqueous media, perform the dilution in a stepwise manner to avoid rapid concentration changes that can cause precipitation. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. |
| Media Incompatibility | Some media components may interact with the compound. If precipitation is observed, consider testing the solubility in a different buffer or media formulation. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against M. tuberculosis.
| Parameter | Non-Replicating M. tuberculosis | Replicating M. tuberculosis |
| IC90 | 1 µM | 62 µM |
| IC99 | 4 µM | 62 µM |
Data obtained from CFU-based assays.[2]
Experimental Protocols
Detailed Methodology for Testing this compound Against Non-Replicating M. tuberculosis
This protocol is based on a carbon starvation model to induce a non-replicating state in M. tuberculosis.
1. Preparation of M. tuberculosis Culture: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween-80 at 37°C to mid-log phase (OD600 of 0.6-0.8). b. Harvest the bacteria by centrifugation at 3,000 x g for 10 minutes. c. Wash the bacterial pellet twice with a starvation medium (e.g., PBS with 0.05% Tyloxapol) to remove residual nutrients. d. Resuspend the final pellet in the starvation medium.
2. Assay Preparation: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well microplate, add the diluted this compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO only) and positive control wells. c. Add the prepared non-replicating M. tuberculosis suspension to each well to achieve the desired final bacterial density.
3. Incubation: a. Seal the plate and incubate under appropriate conditions to maintain the non-replicating state (e.g., 37°C in a low-oxygen environment if required by the specific model). b. The incubation period will depend on the specific assay but is typically several days.
4. Determining Bacterial Viability: a. After the incubation period, assess bacterial viability using a suitable method. This can be a colorimetric readout (e.g., using resazurin) or by plating serial dilutions on nutrient-rich agar (e.g., Middlebrook 7H11) to determine colony-forming units (CFU). b. For CFU determination, incubate the agar plates at 37°C for 3-4 weeks before counting colonies.
5. Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Determine the IC90 and IC99 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound against non-replicating M. tuberculosis.
Caption: Logical relationship for the storage, preparation, and application of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of ML338 and Rifampicin Against Non-Replicating Mycobacterium tuberculosis
For Immediate Release
Cambridge, MA – November 20, 2025 – In the ongoing battle against tuberculosis (TB), a persistent challenge for researchers and drug developers is the latent, non-replicating state of Mycobacterium tuberculosis (M. tb), which is notoriously tolerant to many antibiotics. This guide provides a detailed comparison of the efficacy of a novel compound, ML338, and the cornerstone anti-TB drug, rifampicin, against these dormant bacteria. This analysis is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
The small molecule probe this compound demonstrates potent and selective activity against non-replicating M. tb induced by nutrient starvation. In stark contrast, rifampicin, while effective against replicating bacteria, exhibits a significant reduction in potency against non-replicating M. tb under similar conditions. This guide synthesizes available data to offer a clear comparison of these two compounds, highlighting the potential of novel therapeutic strategies targeting latent TB infection.
Quantitative Efficacy Comparison
The following table summarizes the quantitative data on the efficacy of this compound and rifampicin against non-replicating M. tb.
| Compound | Metric | Concentration (µM) | Fold Selectivity (Non-replicating vs. Replicating) | Reference |
| This compound | IC₉₀ | 1 | >62x | [1] |
| IC₉₉ | 4 | [1][2] | ||
| Rifampicin | Estimated IC₉₀ | > 2.5 | < 0.1x | [3][4] |
Note: The IC₉₀ for rifampicin against non-replicating M. tb is an estimate based on findings that its potency is reduced by at least 10-fold, and in some cases over 100-fold, in nutrient-starvation models compared to its efficacy against replicating bacteria (replicating MIC ≈ 0.25 µg/mL or ~0.3 µM).[3][4][5]
Mechanism of Action
A crucial aspect of comparing these compounds is their distinct mechanisms of action, which dictates their efficacy against different physiological states of M. tb.
This compound was identified through a high-throughput screen specifically for its activity against non-replicating M. tb.[2] Its precise molecular target is still under investigation, but it is known to inhibit essential functions required for the survival of the bacilli in a nutrient-deprived state.[2]
Rifampicin's mechanism of action is well-established. It binds to the beta subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis.[6] This action is most effective during active transcription, which is significantly reduced in non-replicating bacteria, explaining its decreased potency in this state.
Experimental Methodologies
The data presented in this guide are derived from in vitro models designed to mimic the non-replicating state of M. tb. The primary model used for the evaluation of this compound and for much of the comparative data on rifampicin is the nutrient starvation model.
Nutrient Starvation Model for Non-Replicating M. tb
This protocol is designed to induce a state of dormancy in M. tb by depriving the bacteria of essential nutrients.
-
M. tuberculosis Culture Preparation: The H37Rv strain of M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Induction of Non-Replicating State: The bacterial cells are harvested, washed twice with a phosphate-buffered saline (PBS) solution containing 0.05% tyloxapol to prevent clumping, and then resuspended in this same nutrient-free PBS solution.
-
Incubation: The bacterial suspension is then incubated at 37°C for a period of 4-5 weeks to allow the bacteria to enter a non-replicating, drug-tolerant state.
Efficacy Assessment Protocols
Following the induction of dormancy, the efficacy of the compounds is assessed using one of the following methods:
-
Luciferase-Based Assay (for IC₉₀/IC₉₉ Determination):
-
A strain of H37Rv expressing an inducible firefly luciferase is used.
-
The non-replicating bacteria are dispensed into 96-well plates containing serial dilutions of the test compounds.
-
Luciferase expression is induced, and after a 5-day incubation, the cells are lysed.
-
A luciferase reagent is added, and the resulting luminescence is measured. A reduction in luminescence correlates with bacterial killing. The IC₉₀ and IC₉₉ are calculated based on the dose-response curve.[2]
-
-
Colony Forming Unit (CFU) Enumeration (for MBC Determination):
-
Non-replicating bacteria are exposed to the test compounds at various concentrations for a defined period (e.g., 7 days).
-
Serial dilutions of the bacterial suspension are then plated on nutrient-rich Middlebrook 7H11 agar plates.
-
The plates are incubated at 37°C for 3-4 weeks, after which the number of visible colonies is counted to determine the number of viable bacteria. The minimum bactericidal concentration (MBC) is the lowest concentration of the compound that results in a 99% or 99.9% reduction in CFU.
-
Conclusion
The data strongly suggest that this compound is a highly effective agent against non-replicating M. tb in a nutrient starvation model, demonstrating a clear advantage over rifampicin in this context. While rifampicin remains a critical component of current TB therapy due to its potent bactericidal activity against replicating bacteria, its reduced efficacy against dormant forms highlights the need for novel therapeutic agents like this compound. Further research into compounds that specifically target the vulnerabilities of non-replicating M. tb is essential for the development of shorter and more effective treatment regimens for tuberculosis.
References
- 1. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mycobacterium tuberculosis Uganda II is more susceptible to rifampicin and isoniazid compared to Beijing and Delhi/CAS families - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML338 with Other Novel Tuberculosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutic agents with new mechanisms of action. This guide provides a head-to-head comparison of ML338, a promising investigational agent, with other recently developed and clinically significant tuberculosis (TB) inhibitors: Bedaquiline, Pretomanid, Delamanid, and Sutezolid.
This compound is a selective inhibitor of non-replicating Mtb, the dormant form of the bacterium that is notoriously difficult to eradicate with conventional antibiotics.[1][2] This unique activity profile positions this compound as a potential candidate for shortening TB treatment regimens and tackling latent infections. This guide will delve into the mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity of these compounds, supported by experimental data and detailed protocols.
Mechanism of Action: A Diverse Attack on Mtb
The novel TB inhibitors discussed here employ distinct strategies to eliminate Mtb, a crucial factor in overcoming drug resistance. While the precise molecular target of this compound is still under investigation, its phenotypic effect is clear: the selective inhibition of dormant, non-replicating bacilli.[1] This contrasts with other novel drugs that target various essential cellular processes.
-
This compound: Selectively targets non-replicating M. tuberculosis. The exact molecular target is not yet fully elucidated, but it is known to be a small molecule probe used to identify essential functions and vulnerabilities in nutrient-deprived, dormant Mtb.[1]
-
Bedaquiline (Sirturo): A diarylquinoline that inhibits the proton pump of mycobacterial ATP synthase, an enzyme crucial for energy production. This leads to a depletion of ATP, affecting both replicating and non-replicating Mtb.
-
Pretomanid (Dovprela): A nitroimidazole that has a dual mechanism. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, in replicating bacteria. In non-replicating, anaerobic bacteria, it releases reactive nitrogen species, leading to respiratory poisoning.
-
Delamanid (Deltyba): Another nitroimidazole that, like Pretomanid, inhibits the synthesis of mycolic acids (methoxy- and keto-mycolic acid).
-
Sutezolid: An oxazolidinone that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Below is a diagram illustrating the distinct signaling pathways and cellular processes targeted by these inhibitors.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of these inhibitors against both replicating and non-replicating M. tuberculosis is a critical indicator of their potential therapeutic value. The following tables summarize the available data. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Activity Against Replicating M. tuberculosis
| Compound | Assay Type | Strain | MIC / IC50 / IC90 (µM) | Reference |
| This compound | CFU | H37Rv | IC90: >62 | [2] |
| Bedaquiline | Microdilution | H37Rv | MIC: 0.03 - 0.12 | [3] |
| Pretomanid | Microdilution | H37Rv | MIC: 0.015 - 0.25 | [3] |
| Delamanid | Microdilution | H37Rv | MIC: 0.006 - 0.012 | [3] |
| Sutezolid | Microdilution | H37Rv | MIC: 0.12 - 0.5 | [3] |
Table 2: In Vitro Activity Against Non-Replicating M. tuberculosis
| Compound | Assay Type | Model of Non-Replication | MIC / IC50 / IC90 (µM) | Reference |
| This compound | CFU | Nutrient Deprivation | IC90: 1.0 | [2] |
| Bedaquiline | Various | Hypoxia, Nutrient Starvation | Active | [3] |
| Pretomanid | Various | Anaerobic | Active | [3] |
| Delamanid | Various | Hypoxia | Active | [3] |
| Sutezolid | Various | Hypoxia | Bactericidal | [3] |
Cytotoxicity Profile: A Key Consideration for Drug Development
Low cytotoxicity is paramount for any new drug candidate. The following table presents the available data on the in vitro cytotoxicity of this compound and its comparators against various mammalian cell lines.
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | TC50 / IC50 (µM) | Reference |
| This compound | J774 Macrophages | Not specified | >50 | [2] |
| Bedaquiline | HepG2 | MTT | >10 | [3] |
| Pretomanid | VERO | Not specified | >200 | [3] |
| Delamanid | Multiple | Not specified | Generally low toxicity | [3] |
| Sutezolid | Multiple | Not specified | Generally low toxicity | [3] |
In Vivo Efficacy: Performance in Animal Models
Preclinical evaluation in animal models provides crucial insights into the potential clinical utility of new drug candidates. The following table summarizes the available in vivo efficacy data for these inhibitors in mouse models of tuberculosis.
Table 4: In Vivo Efficacy in Mouse Models of Tuberculosis
| Compound | Mouse Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| This compound | Not specified | Not specified | Not specified | Stable in mouse liver microsomes, suggesting potential for in vivo studies. | [1] |
| Bedaquiline | Chronic infection | 25 mg/kg, 5 days/week | Reduction in lung CFU | Significant bactericidal and sterilizing activity. | [3] |
| Pretomanid | Chronic infection | 100 mg/kg, 5 days/week | Reduction in lung CFU | Significant bactericidal and sterilizing activity. | [3] |
| Delamanid | Chronic infection | 25 mg/kg, 5 days/week | Reduction in lung CFU | Significant bactericidal activity. | [3] |
| Sutezolid | Chronic infection | 50 mg/kg, 5 days/week | Reduction in lung CFU | Enhanced sterilizing activity of standard regimen. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.
Protocol:
-
Compound Preparation: Serially dilute the test compounds in appropriate mycobacterial growth medium (e.g., Middlebrook 7H9) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a specific optical density or colony-forming unit (CFU) concentration.
-
Inoculation: Add the bacterial suspension to each well of the microplate containing the serially diluted compounds.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a defined period (typically 7 to 14 days).
-
Readout: Assess bacterial growth. This can be done visually or by using a growth indicator such as Resazurin, which changes color in the presence of metabolically active bacteria. The MIC is the lowest drug concentration that inhibits visible growth or the color change.
Colony Forming Unit (CFU) Enumeration Assay
This assay is used to determine the number of viable bacteria in a sample.
Protocol:
-
Sample Preparation: Following treatment with the test compound, culture samples are serially diluted in a suitable buffer or medium.
-
Plating: A small volume of each dilution is plated onto solid agar medium (e.g., Middlebrook 7H11).
-
Incubation: The plates are incubated at 37°C for 3-4 weeks until bacterial colonies are visible.
-
Counting: The number of colonies on the plate is counted, and this number is used to calculate the CFU per milliliter of the original sample.
Luciferase Reporter Assay for Non-Replicating Mtb
This assay is specifically designed to assess the activity of compounds against dormant, non-replicating bacteria.
Protocol:
-
Bacterial Strain: Use a strain of M. tuberculosis that has been engineered to express a luciferase gene.
-
Induction of Non-Replicating State: Induce a state of non-replication, for example, by nutrient deprivation or exposure to a low-oxygen environment.
-
Compound Treatment: Treat the non-replicating bacteria with the test compounds for a specified period.
-
Lysis and Substrate Addition: Lyse the bacterial cells and add the appropriate luciferase substrate.
-
Measurement: Measure the light output using a luminometer. A reduction in luminescence compared to untreated controls indicates bactericidal activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., J774 macrophages, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
This compound represents a novel approach to TB therapy with its unique selectivity for non-replicating bacilli. While its precise molecular target is yet to be fully elucidated, its distinct mechanism of action sets it apart from other new and emerging TB drugs like Bedaquiline, Pretomanid, Delamanid, and Sutezolid. These comparators have well-defined targets within essential mycobacterial pathways, including energy metabolism, cell wall synthesis, and protein synthesis.
The quantitative data presented in this guide highlights the potent in vitro activity of all these compounds, with this compound showing particular promise against the dormant form of M. tuberculosis. The favorable cytotoxicity profiles and encouraging in vivo efficacy data for these novel inhibitors underscore their potential to revolutionize TB treatment. Further head-to-head studies under standardized conditions will be crucial to fully delineate the comparative advantages of each compound and to guide the development of future combination therapies that can effectively combat drug-resistant tuberculosis and shorten the duration of treatment.
References
- 1. Elucidation of the physiology of non-replicating, drug tolerant Mycobacterium tuberculosis with the aid of the small molecule probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML338: A Novel Anti-Tubercular Agent Exhibiting Minimal Cross-Resistance Potential with First-Line Therapeutics
A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profile of ML338, a promising new agent against non-replicating Mycobacterium tuberculosis, in comparison to standard first-line tuberculosis medications.
Executive Summary
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health. The development of new anti-tubercular agents with novel mechanisms of action is paramount to combating resistant strains. This compound is a novel small molecule inhibitor that selectively targets non-replicating Mycobacterium tuberculosis (Mtb), the persistent bacteria responsible for the lengthy duration of TB therapy and treatment relapse. This guide provides a comparative analysis of the cross-resistance potential of this compound with the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. Based on its unique mechanism of action, this compound is anticipated to exhibit minimal to no cross-resistance with these established therapeutics, making it a valuable candidate for future TB treatment regimens, particularly for drug-resistant infections.
Comparative Cross-Resistance Profile
While direct, peer-reviewed experimental data on the cross-resistance of this compound with first-line TB drugs is not yet publicly available, an inferred cross-resistance profile can be projected based on their distinct mechanisms of action. This table summarizes the expected performance of this compound against Mtb strains resistant to first-line agents.
| Drug | Mechanism of Action | Target in M. tuberculosis | Known Resistance Mechanisms | Inferred this compound Cross-Resistance |
| Isoniazid | Prodrug activated by KatG, inhibits mycolic acid synthesis. | InhA (Enoyl-ACP reductase) | Mutations in katG, inhA, ahpC, kasA | Low/None: this compound targets non-replicating bacteria through a distinct pathway, making it unlikely to be affected by resistance mechanisms to isoniazid. |
| Rifampicin | Inhibits DNA-dependent RNA polymerase. | RpoB (β-subunit of RNA polymerase) | Mutations in the rpoB gene | Low/None: The target of rifampicin is unrelated to the pathways targeted by this compound in non-replicating Mtb. |
| Pyrazinamide | Prodrug converted to pyrazinoic acid, disrupts membrane potential and energy production. | PncA (Pyrazinamidase) | Mutations in the pncA gene | Low/None: Pyrazinamide's activity is dependent on an acidic environment and a specific bacterial enzyme for activation, which is distinct from this compound's mechanism. |
| Ethambutol | Inhibits arabinosyl transferase, disrupting cell wall synthesis. | EmbB (Arabinosyltransferase) | Mutations in the embB gene | Low/None: Ethambutol's target is involved in cell wall biosynthesis in replicating bacteria, a different physiological state and target than that of this compound. |
Experimental Protocols for Cross-Resistance Determination
To empirically determine the cross-resistance profile of this compound, the following established methodologies for drug susceptibility testing in M. tuberculosis are recommended.
Bacterial Strains
-
Reference Strain: M. tuberculosis H37Rv (ATCC 27294), susceptible to all first-line drugs.
-
Resistant Strains: A panel of well-characterized clinical isolates of M. tuberculosis with confirmed resistance to isoniazid, rifampicin, pyrazinamide, and ethambutol. This should include both mono-resistant and multidrug-resistant (MDR) strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and first-line drugs should be determined for all strains using a broth microdilution method.
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A mid-log phase culture of each M. tuberculosis strain is adjusted to a McFarland standard of 0.5, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Concentrations: A two-fold serial dilution of this compound and the first-line drugs is prepared in a 96-well microtiter plate.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Reading: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.
Agar Proportion Method
This method determines the percentage of resistant bacteria in a culture.
-
Medium: Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Drug Incorporation: this compound and first-line drugs are incorporated into the agar at their critical concentrations.
-
Inoculation: Serial dilutions of each bacterial suspension are plated onto drug-free and drug-containing media.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Analysis: The number of colonies on the drug-containing plates is compared to the number on the drug-free plates. A strain is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the number on the drug-free medium.
Visualizing Experimental Workflow and Signaling Pathways
To clearly illustrate the processes involved in cross-resistance studies and the conceptual mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining this compound cross-resistance.
Assessing the Bactericidal Versus Bacteriostatic Activity of SM-7338 (Meropenem)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial activity of SM-7338, also known as meropenem, a broad-spectrum carbapenem antibiotic. It delves into its bactericidal properties in comparison to other key antibiotics, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Executive Summary
SM-7338 (meropenem) demonstrates potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is particularly notable against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[2][3][4] The minimum bactericidal concentration (MBC) of SM-7338 is typically equivalent to or double its minimum inhibitory concentration (MIC), confirming its killing effect on susceptible pathogens.[1] This guide will explore the quantitative measures of its activity, the experimental protocols for these assessments, and its mechanism of action.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of an antibiotic is quantitatively determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is indicative of bactericidal activity.
In Vitro Susceptibility of SM-7338 and Comparator Carbapenems
The following tables summarize the MIC values of SM-7338 (Meropenem), Imipenem, and Doripenem against various clinically relevant bacterial isolates. The data is compiled from multiple in vitro studies.
Table 1: Comparative MIC Values (μg/mL) for Gram-Negative Bacteria
| Bacterial Species | SM-7338 (Meropenem) MIC90 | Imipenem MIC90 | Doripenem MIC90 |
| Escherichia coli | ≤0.125[3][4] | 2[5] | 0.12[5] |
| Klebsiella pneumoniae | ≤0.125[3][4] | 2[5] | 0.12[5] |
| Enterobacter cloacae | ≤0.125[3][4] | 2[5] | 0.12[5] |
| Serratia marcescens | 0.78 | 4 | 0.5 |
| Proteus mirabilis | 0.125[3][4] | 4[3][4] | 0.25 |
| Proteus vulgaris | 0.125[3][4] | 4[3][4] | 0.5 |
| Morganella morganii | 0.125[3][4] | 4[3][4] | 0.25 |
| Pseudomonas aeruginosa | ≤3.13[2] | 8 | 16[5] |
| Acinetobacter spp. | ≤4 | 8 | 2[5] |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative MIC Values (μg/mL) for Gram-Positive Bacteria
| Bacterial Species | SM-7338 (Meropenem) MIC90 | Imipenem MIC90 | Doripenem MIC90 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25[6] | 0.06[5] | 0.06[5] |
| Staphylococcus aureus (Methicillin-resistant) | 4 to 16[6] | 8[5] | 8[5] |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.03[6] | ≤0.015[5] | ≤0.015[5] |
| Streptococcus pneumoniae (Penicillin-resistant) | ≤0.03[6] | 1[5] | 1[5] |
| Enterococcus faecalis | ≥8[7] | 4 | 8 |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Bactericidal Activity of SM-7338
Studies have consistently shown that the MBC of SM-7338 is very close to its MIC, with the MBC often being identical or just one twofold dilution higher.[1] This confirms its potent bactericidal action against a broad spectrum of pathogens. For anaerobic bacteria, bactericidal activity has been demonstrated against most isolates, with the exception of Clostridium and Lactobacillus species.[8]
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The following are detailed methodologies for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method for determining the MIC of an antimicrobial agent.[9][10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial agent stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test.[9]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aliquot a small, standardized volume (e.g., 10 µL) from each of these clear wells.
-
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Mechanism of Action of Carbapenems
Carbapenems, including SM-7338, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[12][13] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[14] This disruption leads to a weakened cell wall and ultimately cell lysis.
References
- 1. In vitro antibacterial activity of SM-7338, a carbapenem antibiotic with stability to dehydropeptidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity and beta-lactamase stability of the new carbapenem SM-7338 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of SM7338, a new carbapenem antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of SM7338, a new carbapenem antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Doripenem, a Carbapenem for the Treatment of Challenging Infections Caused by Gram-Negative Bacteria, against Recent Clinical Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity and beta-lactamase stability of a new carbapenem, SM-7338 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicenter in vitro evaluation of SM-7338, a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of meropenem (SM-7338), imipenem, and five other antibiotics against anaerobic clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. youtube.com [youtube.com]
- 14. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of ML338's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the therapeutic potential of ML338, a novel inhibitor of non-replicating Mycobacterium tuberculosis. While in vivo validation data for this compound is not yet publicly available, this document summarizes its established mechanism of action and presents a proposed framework for its in vivo evaluation, drawing upon established experimental protocols for anti-tuberculosis drug testing.
Introduction to this compound: A Novel Anti-Tuberculosis Candidate
This compound has been identified as a selective small molecule inhibitor of non-replicating Mycobacterium tuberculosis bacilli. This is a significant discovery, as the dormant, non-replicating state of the bacterium is a major challenge in current tuberculosis therapy, contributing to the long duration of treatment and the emergence of drug resistance.
Key Characteristics of this compound:
-
Selective Activity: this compound demonstrates potent activity against non-replicating M. tuberculosis, with an IC90 of 1 µM and an IC99 of 4 µM. In contrast, its activity against replicating bacteria is significantly lower (IC90 and IC99 > 62 µM).
-
Low Cytotoxicity: The compound has shown no toxicity to J774 macrophage cells at concentrations up to 50 µM.
-
Favorable Preclinical Properties: this compound exhibits stability in both human and mouse liver microsomes, suggesting its potential suitability for in vivo studies.
Proposed In Vivo Validation of this compound's Therapeutic Potential
To date, published peer-reviewed studies detailing the in vivo efficacy of this compound in animal models of tuberculosis have not been identified. However, its promising in vitro profile warrants further investigation. Below is a proposed experimental framework for the in vivo validation of this compound, designed to objectively assess its therapeutic potential against established anti-tuberculosis agents.
Experimental Protocol: Murine Model of Tuberculosis
This proposed study would utilize a well-established murine model of chronic tuberculosis infection to compare the efficacy of this compound with a standard-of-care drug, Isoniazid.
2.1.1. Animal Model and Infection:
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Infecting Organism: Mycobacterium tuberculosis H37Rv.
-
Infection Route: Low-dose aerosol infection to establish a chronic lung infection.
2.1.2. Treatment Groups and Regimen:
| Group | Treatment | Dosage | Route of Administration | Duration |
| 1 | Vehicle Control | - | Oral Gavage | 4 weeks |
| 2 | Isoniazid | 25 mg/kg | Oral Gavage | 4 weeks |
| 3 | This compound | [To be determined based on pharmacokinetic studies] | Oral Gavage | 4 weeks |
2.1.3. Outcome Measures:
-
Primary Endpoint: Bacterial load in the lungs and spleen, determined by colony-forming unit (CFU) counts at the end of the treatment period.
-
Secondary Endpoints:
-
Survival analysis over a post-treatment observation period.
-
Histopathological examination of lung tissue to assess inflammation and tissue damage.
-
Body weight monitoring throughout the study.
-
Data Presentation: Comparative Efficacy of this compound
The following tables are templates for the presentation of quantitative data that would be generated from the proposed in vivo study.
Table 1: Bacterial Load in Lungs and Spleen Following Treatment
| Treatment Group | Mean Log10 CFU/Lung (± SD) | Mean Log10 CFU/Spleen (± SD) |
| Vehicle Control | ||
| Isoniazid | ||
| This compound |
Table 2: Survival Analysis Post-Treatment
| Treatment Group | Median Survival Time (Days) | Percent Survival at Day 60 |
| Vehicle Control | ||
| Isoniazid | ||
| This compound |
Table 3: Histopathological Scoring of Lung Tissue
| Treatment Group | Mean Inflammation Score (± SD) | Mean Granuloma Score (± SD) |
| Vehicle Control | ||
| Isoniazid | ||
| This compound |
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound targeting dormant M. tuberculosis.
Caption: Experimental workflow for the proposed in vivo validation of this compound.
Caption: Logical relationship between this compound treatment and expected therapeutic outcomes.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of tuberculosis due to its selective activity against non-replicating bacilli. While in vivo data is currently lacking, the proposed experimental framework provides a robust methodology for evaluating its efficacy and comparing it to the current standard of care. The successful in vivo validation of this compound could pave the way for the development of new and more effective treatment regimens for tuberculosis, addressing the critical challenge of bacterial persistence.
Comparative Analysis of ML338's Potency Against Mycobacterium tuberculosis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the small molecule ML338, a novel inhibitor of Mycobacterium tuberculosis (M. tb). The focus is on its potency against different physiological states of the bacterium, with the aim of informing further research and development efforts.
Introduction to this compound
This compound is a pioneering small molecule probe designed to selectively target dormant, non-replicating M. tuberculosis bacilli.[1] This characteristic distinguishes it from the majority of current tuberculosis therapies that are primarily effective against actively dividing bacteria. The discovery of this compound opens a new avenue for understanding and potentially treating the persistent, drug-tolerant state of M. tb infection, which is a major contributor to the long duration of current treatment regimens.[1]
Potency of this compound Against M. tuberculosis H37Rv
Currently, publicly available data on the potency of this compound is limited to the laboratory strain M. tuberculosis H37Rv under specific, non-replicating conditions induced by nutrient starvation. No comparative data on its activity against drug-resistant strains (e.g., MDR-TB, XDR-TB) or other clinical isolates of M. tb has been found in the reviewed literature.
The table below summarizes the known inhibitory concentrations of this compound against the H37Rv strain.
| Strain | Physiological State | Potency Metric | Value (µM) |
| M. tuberculosis H37Rv | Non-replicating (Nutrient Starved) | IC90 | 1 |
| M. tuberculosis H37Rv | Non-replicating (Nutrient Starved) | IC99 | 4 |
| M. tuberculosis H37Rv | Replicating (Logarithmic Growth) | IC90 | >62 |
Data sourced from a study by Nag et al.[1]
Experimental Protocols
The determination of this compound's potency against replicating and non-replicating M. tb involves distinct experimental setups.
Assay for Replicating M. tuberculosis
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 with supplements) to the mid-logarithmic growth phase.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Inoculation: The bacterial culture is diluted and added to microplate wells containing the different concentrations of this compound.
-
Incubation: The plates are incubated at 37°C for a defined period, typically 5-7 days.
-
Readout: Bacterial growth is measured by assessing optical density at 600 nm (OD600) or by using a viability dye such as resazurin.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or the concentration required to inhibit 90% of growth (IC90) is calculated from the dose-response curve.
Assay for Non-Replicating M. tuberculosis (Nutrient Starvation Model)
-
Induction of Non-Replicating State: M. tuberculosis H37Rv is grown to mid-log phase, then washed and resuspended in a nutrient-deprived medium, such as phosphate-buffered saline (PBS) with a surfactant to prevent clumping. The bacteria are incubated in this medium for a period (e.g., 7-10 days) to induce a non-replicating, persistent state.
-
Compound Exposure: The non-replicating bacteria are then exposed to serial dilutions of this compound in the nutrient-free medium.
-
Incubation: The exposure is carried out for a specific duration (e.g., 7 days).
-
Viability Assessment: After exposure, the viability of the bacteria is determined. This is often done by plating serial dilutions of the treated bacteria onto nutrient-rich agar plates and counting the colony-forming units (CFUs) after a suitable incubation period.
-
Data Analysis: The IC90 and the concentration required to inhibit 99% of growth (IC99) are determined by comparing the CFU counts of treated samples to untreated controls.
Visualizing the Experimental Workflow and Conceptual Mechanism
The following diagrams illustrate the experimental workflow for assessing this compound's potency and its conceptual mechanism of action.
Caption: Experimental workflow for determining the potency of this compound.
Caption: Conceptual role of this compound in targeting dormant M. tuberculosis.
Mechanism of Action
The precise molecular target and the signaling pathway inhibited by this compound in M. tuberculosis have not yet been elucidated in the available scientific literature. The primary publication on this compound describes it as a chemical probe that will be instrumental in identifying essential functions and vulnerabilities unique to the non-replicating state of the bacterium.[1] Therefore, its mechanism of action remains a critical area for future investigation.
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel anti-tuberculosis agents due to its selective potency against non-replicating M. tb H37Rv. However, the current understanding of its activity is limited. To fully assess its potential as a therapeutic candidate, further research is imperative in the following areas:
-
Comparative Potency Studies: Evaluating the efficacy of this compound against a diverse panel of M. tb strains is crucial. This should include multidrug-resistant (MDR), extensively drug-resistant (XDR), and various clinical isolates to determine its spectrum of activity.
-
Target Identification and Mechanism of Action Studies: Unraveling the molecular target and the specific biochemical pathway disrupted by this compound is essential for understanding its mode of action, predicting potential resistance mechanisms, and guiding future drug optimization efforts.
Addressing these knowledge gaps will be pivotal in determining the future trajectory of this compound in the tuberculosis drug development pipeline.
References
Safety Operating Guide
Navigating the Disposal of ML338: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds like ML338 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on general principles of chemical waste management is paramount. This guide provides essential, immediate safety and logistical information to ensure the safe handling and disposal of this compound.
Immediate Safety and Logistical Information
Key Principles for Handling this compound Waste:
-
Waste Characterization: Treat all materials contaminated with this compound as hazardous waste. This includes unused compound, solutions, contaminated personal protective equipment (PPE), and labware.
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[1] Incompatible wastes should be kept separate.[1]
-
Containment: Use robust, leak-proof, and clearly labeled containers for all this compound waste.[2] The container material should be compatible with the chemical nature of the compound.
-
Labeling: All waste containers must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.[2]
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides a general framework for categorizing and managing laboratory chemical waste, which should be adapted based on a risk assessment of this compound.
| Waste Category | Recommended Container Type | Disposal Consideration |
| Solid Waste | Sealed, labeled, chemically resistant container | Collect unused compound, contaminated gloves, and paper towels. Do not dispose of in regular trash.[3] |
| Liquid Waste | Sealed, labeled, chemically resistant container | Collect all solutions containing this compound. Do not dispose of down the drain.[3][4] |
| Sharps | Puncture-resistant sharps container | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5] |
| Empty Containers | Original or similar container | The first rinse of a container that held this compound should be collected and treated as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is safer to collect all rinsates as hazardous waste. |
Experimental Protocols
General Spill Cleanup Protocol for this compound:
In the event of a spill, the following general procedure should be followed, treating this compound as a hazardous substance.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: At a minimum, this should include chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the Waste: Carefully scoop the absorbent material and spilled substance into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling ML338
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of ML338, a selective small molecule inhibitor of non-replicating Mycobacterium tuberculosis. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor active against Mycobacterium tuberculosis, all handling procedures must be conducted with appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times when handling this compound. Double gloving is recommended. Gloves must be changed immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect the eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | N95 Respirator | An N95 respirator is recommended, particularly when handling the compound in powder form or when there is a risk of aerosol generation. |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
-
Engineering Controls : All work with this compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Hygiene : Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Contaminated solid waste, including gloves, disposable lab coats, and bench paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Decontamination : All glassware and equipment that come into contact with this compound should be decontaminated.
The following diagram outlines the general workflow for the disposal of laboratory waste containing Mycobacterium tuberculosis inhibitors.
IV. Experimental Protocol: In Vitro Screening of this compound
The following is a representative protocol for determining the in vitro activity of this compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[1][2]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alamar Blue reagent
-
Sterile 96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Rifampicin)
Procedure:
-
Culture Preparation : Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Compound Dilution : Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM. Include wells with DMSO only as a negative control and wells with a known inhibitor like Rifampicin as a positive control.
-
Inoculation : Dilute the M. tuberculosis culture and add to each well of the 96-well plate to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
Incubation : Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition : After incubation, add Alamar Blue reagent to each well.
-
Readout : Continue incubation for another 24-48 hours and then measure the fluorescence (excitation at 530 nm, emission at 590 nm) or absorbance (at 570 nm and 600 nm). A change in color from blue to pink indicates bacterial growth.
-
Data Analysis : Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents the color change of the Alamar Blue reagent.
The diagram below illustrates the general workflow for screening anti-tuberculosis compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
